3-(Aminomethyl)benzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATHOKUVGYAFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634574 | |
| Record name | 1-(1-Benzofuran-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165735-63-7 | |
| Record name | 3-Benzofuranmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165735-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Benzofuran-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-benzofuran-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
physicochemical properties of 3-(Aminomethyl)benzofuran
An In-Depth Technical Guide on the Physicochemical Properties of 3-(Aminomethyl)benzofuran
This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the core . The document outlines its chemical and physical characteristics, provides standardized experimental protocols for their determination, and visualizes a representative synthetic pathway.
Core Physicochemical Properties
This compound is a heterocyclic compound featuring a fused benzene and furan ring system, with an aminomethyl group attached at the 3-position. This structure serves as a valuable scaffold in medicinal chemistry.[1][2][3] Its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and potential therapeutic applications in neurodegenerative diseases like Alzheimer's.[4][5][6]
Quantitative Data Summary
The known are summarized in the table below. It is important to note that while data for the specific compound is limited, properties of the parent benzofuran molecule are included for reference.
| Property | Value | Source | Notes |
| Molecular Formula | C₉H₉NO | CymitQuimica[7] | - |
| Molecular Weight | 147.17 g/mol | CymitQuimica[7] | - |
| Physical Form | Solid | Inferred from related compounds[8] | The hydrochloride salt of the related compound 3-(Aminomethyl)furan is a solid, as are numerous other substituted aminobenzofurans.[8] |
| Melting Point | Data not available | - | Melting points of related derivatives vary widely based on substitution. For example, Ethyl 3-aminobenzofuran-2-carboxylate has an mp of 77-81 °C.[8] |
| Boiling Point | Data not available | - | The parent compound, benzofuran, has a boiling point of 173-174 °C.[9][10] |
| Solubility | Data not available | - | The parent compound, benzofuran, is insoluble in water but miscible with alcohol, benzene, and ether.[9] The amino group suggests potential for forming water-soluble salts under acidic conditions. |
| pKa | Data not available | - | The primary amine would be the principal basic center. A general pKa for similar benzylamines is ~9-10. |
| logP (Octanol/Water) | Data not available (Predicted: ~1.5-2.5) | Prediction based on parent compound | The experimental logP for the parent benzofuran is 2.67-2.75. The addition of a polar aminomethyl group would decrease this value. |
Experimental Protocols for Property Determination
The following sections describe standard methodologies for determining the key physicochemical properties of a compound like this compound.
Melting Point Determination
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
Apparatus: The capillary tube is placed in a calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).
-
Heating: The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied. This range represents the melting point.
Solubility Determination
Methodology: Shake-Flask Method (OECD Guideline 105)
-
System Preparation: A supersaturated solution of the compound is prepared in a series of solvents (e.g., water, ethanol, DMSO) in flasks.
-
Equilibration: The flasks are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (24-48 hours) to allow equilibrium to be reached. A second set is agitated for a shorter duration to confirm equilibrium.
-
Phase Separation: The solutions are allowed to stand, or are centrifuged, to separate undissolved solid from the liquid phase.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. The resulting concentration is reported as the solubility.
pKa Determination
Methodology: Potentiometric Titration
-
Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. For more complex cases, derivative plots or specialized software can be used to accurately determine the inflection points and calculate the pKa.
logP Determination
Methodology: HPLC Method (OECD Guideline 117)
-
Principle: This method estimates the logP value by measuring the retention time of the compound on a reverse-phase HPLC column (e.g., C18). A strong correlation exists between the retention time of a compound and its octanol-water partition coefficient.
-
Calibration: A series of standard compounds with known logP values are injected to create a calibration curve of logP versus the logarithm of the retention factor (k).
-
Sample Analysis: this compound is dissolved in the mobile phase and injected into the HPLC system. Its retention time is measured.
-
Calculation: The retention factor (k) for the compound is calculated from its retention time and the column dead time. The logP is then interpolated from the calibration curve.
Visualization of Synthetic Workflow
Since this compound is a synthetic building block, a common workflow is its chemical synthesis. The diagram below illustrates a representative multi-step synthesis starting from a substituted benzonitrile, a common strategy for preparing 3-aminobenzofuran derivatives.[4]
Caption: A potential synthetic pathway for this compound.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Ethyl 3-aminobenzofuran-2-carboxylate 97 39786-35-1 [sigmaaldrich.com]
- 9. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzofuran - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Spectroscopic Data Analysis of 3-(Aminomethyl)benzofuran
Predicted Spectroscopic Data of 3-(Aminomethyl)benzofuran
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 - 7.8 | d | 1H | H-4 or H-7 |
| ~7.5 | s | 1H | H-2 |
| ~7.2 - 7.4 | m | 2H | H-5, H-6 |
| ~3.9 | s | 2H | -CH₂-NH₂ |
| ~1.5 - 2.5 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-7a |
| ~140 | C-2 |
| ~128 | C-3a |
| ~125 | C-5 |
| ~123 | C-6 |
| ~120 | C-4 |
| ~115 | C-3 |
| ~111 | C-7 |
| ~40 | -CH₂- |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium, Sharp (two bands) | N-H stretch (primary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1650 - 1580 | Medium | N-H bend (primary amine) |
| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |
| 1250 - 1000 | Medium | C-N stretch |
| ~1200 | Strong | Aryl-O stretch |
| 900 - 690 | Strong | Aromatic C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 147 | [M]⁺ (Molecular Ion) |
| 130 | [M - NH₃]⁺ |
| 118 | [M - CH₂NH₂]⁺ (Benzofuran radical cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 89 | [C₇H₅]⁺ |
Detailed Spectroscopic Analysis
2.1. ¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals for both the benzofuran core and the aminomethyl substituent. The aromatic protons on the benzene ring (H-4, H-5, H-6, and H-7) are expected to appear in the downfield region between δ 7.2 and 7.8 ppm. The exact chemical shifts and coupling patterns will depend on the electronic environment, but a doublet for H-4 or H-7 and a multiplet for H-5 and H-6 are anticipated. The proton at the 2-position of the furan ring (H-2) is expected to be a singlet at around δ 7.5 ppm. The methylene protons (-CH₂-) of the aminomethyl group would likely appear as a singlet around δ 3.9 ppm. The amine protons (-NH₂) typically show a broad singlet that can exchange with D₂O, appearing in the range of δ 1.5-2.5 ppm.
2.2. ¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the eight carbon atoms of the benzofuran ring are expected to show distinct signals. The quaternary carbons C-3a and C-7a will be deshielded, with C-7a, being adjacent to the oxygen atom, appearing further downfield (~155 ppm). The carbon of the furan ring at position 2 (C-2) is also expected to be significantly deshielded (~140 ppm). The carbons of the benzene ring will appear in the typical aromatic region of δ 110-130 ppm. The carbon of the aminomethyl group (-CH₂-) is predicted to have a chemical shift of around δ 40 ppm.
2.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the vibrational modes of the primary amine and the benzofuran nucleus. The primary amine should exhibit two characteristic N-H stretching bands in the region of 3400-3250 cm⁻¹. An N-H bending vibration is also expected around 1650-1580 cm⁻¹. The benzofuran core will show aromatic C-H stretching vibrations between 3100-3000 cm⁻¹ and characteristic aromatic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. A strong absorption due to the aryl-O stretching is anticipated around 1200 cm⁻¹. The C-N stretching vibration would likely appear in the 1250-1000 cm⁻¹ range.
2.4. Mass Spectrometry (MS)
The electron ionization mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z 147. A common fragmentation pathway for primary amines is the loss of ammonia, which would result in a fragment at m/z 130. Cleavage of the C-C bond between the benzofuran ring and the aminomethyl group (alpha-cleavage) would lead to a stable benzofuran radical cation at m/z 118. Further fragmentation of the benzofuran ring could produce characteristic ions such as the tropylium ion at m/z 91.
Experimental Protocols
3.1. Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the reduction of 3-cyanobenzofuran.
Step 1: Synthesis of 3-Cyanobenzofuran (Illustrative)
-
A starting material such as 3-bromobenzofuran could undergo a cyanation reaction using a cyanide source like copper(I) cyanide in a suitable solvent (e.g., DMF or NMP) at elevated temperatures.
-
Alternatively, a Sandmeyer-type reaction on 3-aminobenzofuran could be employed.
Step 2: Reduction of 3-Cyanobenzofuran to this compound
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-cyanobenzofuran in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting precipitate and wash it with the ethereal solvent.
-
Combine the filtrate and washes, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel or by distillation under reduced pressure.
3.2. Spectroscopic Analysis Protocol
-
NMR Spectroscopy: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Mass Spectrometry: Introduce a dilute solution of the purified product into a mass spectrometer, typically using electron ionization (EI) or electrospray ionization (ESI), to obtain the mass spectrum.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
Synthesis and Characterization of Novel 3-(Aminomethyl)benzofuran Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of novel 3-(aminomethyl)benzofuran derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potent cholinesterase inhibition for the management of Alzheimer's disease and activation of the STING (Stimulator of Interferon Genes) pathway for antiviral and cancer immunotherapy. This document details synthetic methodologies, presents characterization data in a structured format, and illustrates the key signaling pathways involved in their biological activity.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several strategic routes. Two prominent and effective methods are highlighted here: a three-step synthesis commencing from 2-hydroxybenzonitrile and a one-pot Mannich reaction.
Three-Step Synthesis from 2-Hydroxybenzonitrile
A versatile three-step synthesis provides a reliable method for obtaining a variety of 3-aminobenzofuran precursors, which can be further modified to yield the desired this compound derivatives. The general scheme involves O-alkylation, cyclization, and subsequent functional group manipulation.
Experimental Protocol:
Step 1: Synthesis of 2-(Pyridin-4-ylmethoxy)benzonitrile (3) To a solution of 2-hydroxybenzonitrile (1) in a suitable solvent, an equimolar amount of a halo-substituted pyridine, such as 4-(bromomethyl)pyridine (2), is added in the presence of a base like potassium carbonate (K₂CO₃). The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product, 2-(pyridin-4-ylmethoxy)benzonitrile (3), is then isolated and purified.
Step 2: Synthesis of 4-(3-Aminobenzofuran-2-yl)pyridine (4) The intermediate (3) undergoes a base-catalyzed intramolecular cyclization. A strong base, such as potassium tert-butoxide (t-BuOK), in a polar aprotic solvent like dimethylformamide (DMF) is typically used. The reaction is heated to facilitate the cyclization, yielding 4-(3-aminobenzofuran-2-yl)pyridine (4).[1]
Step 3: Synthesis of N-Substituted-4-(3-aminobenzofuran-2-yl)pyridinium halides (5a-p) The final derivatives are prepared by N-alkylation or N-arylation of the amino group on the benzofuran core of compound (4). This is typically achieved by reacting (4) with a variety of substituted benzyl halides in a suitable solvent.[1]
Mannich Reaction for Direct Aminomethylation
The Mannich reaction offers a more direct route to this compound derivatives. This one-pot, three-component condensation involves a benzofuran substrate with an active hydrogen at the 3-position, formaldehyde, and a secondary amine.
Experimental Protocol:
A mixture of the starting benzofuran, paraformaldehyde, and a secondary amine (e.g., dimethylamine, piperidine, morpholine) in a solvent such as ethanol is refluxed.[2] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Characterization Data
The synthesized this compound derivatives were characterized using various spectroscopic and analytical techniques. The following tables summarize the key quantitative data for a selection of these novel compounds.
Spectroscopic and Physical Data for N-Substituted-4-(3-aminobenzofuran-2-yl)pyridinium Chloride Derivatives
| Compound | Yield (%) | m.p. (°C) | ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) |
| 5a | 72 | 160-162 | 5.66 (s, 2H, CH₂), 7.29 (t, J = 6.5 Hz, 1H, Ar-H), 7.43–7.46 (m, 5H, Ar-H), 7.51 (s, 4H, Ar-H), 7.97 (s, 2H, NH₂), 8.10 (d, J = 7.5 Hz, 1H, Ar-H), 8.79 (d, J = 6.0 Hz, 2H, Ar-H) | 60.7, 111.5, 116.7, 122.9, 128.2, 128.3, 128.6, 129.0, 130.4, 135.1, 140.1, 140.3, 142.1, 142.6, 142.7, 154.6 |
| 5c | 56 | 190-192 | 2.41 (s, 3H, CH₃), 5.59 (s, 2H, CH₂), 7.40 (d, J = 7.0 Hz, 2H, Ar-H), 7.47 (d, J = 7.0 Hz, 2H, Ar-H), 7.50 (d, J = 10.5 Hz, 2H, Ar-H), 7.70 (t, J = 8.0 Hz, 1H, Ar-H), 7.74 (d, J = 8.0 Hz, 1H, Ar-H), 7.80 (d, J = 4.5 Hz, 1H, Ar-H), 8.22 (s, 2H, NH₂), 8.35 (d, J = 8.0 Hz, 1H, Ar-H), 8.96 (d, J = 7.0 Hz, 2H, Ar-H) | Not Provided |
| 5m | 74 | 270-272 | 5.63 (s, 2H, CH₂), 7.30 (t, J = 7.0 Hz, 1H, Ar-H), 7.41 (d, J = 6.5 Hz, 2H, Ar-H), 7.51–7.57 (m, 3H, Ar-H), 7.61 (d, J = 7.5 Hz, 1H, Ar-H), 7.81 (s, 1H, Ar-H), 7.97 (s, 2H, NH₂), 8.09 (d, J = 7.5 Hz, 2H, Ar-H), 8.79 (d, J = 6.0 Hz, 2H, Ar-H) | 59.9, 115.6, 116.8, 121.9, 122.1, 122.6, 127.3, 128.2, 130.6, 131.2, 131.8, 137.6, 138.1, 140.3, 142.2, 142.6, 142.7, 154.6 |
| 5n | 68 | 254-257 | 5.63 (s, 2H, CH₂), 7.29 (d, J = 7.5 Hz, 1H, Ar-H), 7.43 (d, J = 5.5 Hz, 2H, Ar-H), 7.49 (t, J = 8.0 Hz, 2H, Ar-H), 7.53 (d, J = 7.5 Hz, 2H, Ar-H), 7.64 (d, J = 7.5 Hz, 2H, Ar-H), 7.96 (s, 2H, NH₂), 8.10 (d, J = 8.0 Hz, 1H, Ar-H), 8.77 (d, J = 6.5 Hz, 2H, Ar-H) | Not Provided |
Data sourced from a study on novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease.[1]
Experimental and logical Workflows
The overall process for the synthesis and characterization of these novel compounds can be visualized as a streamlined workflow.
Biological Activity and Signaling Pathways
This compound derivatives have shown significant promise in two key therapeutic areas: Alzheimer's disease and antiviral/cancer therapy. Their mechanisms of action involve distinct signaling pathways.
Cholinesterase Inhibition for Alzheimer's Disease
A key pathological hallmark of Alzheimer's disease is the decline in acetylcholine levels in the brain. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are enzymes responsible for the breakdown of acetylcholine.[1] this compound derivatives have been shown to act as inhibitors of these enzymes, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission.
STING Pathway Activation
The STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an effective immune response. Certain benzofuran derivatives have been identified as potent STING agonists.
These small molecule agonists bind to the STING protein, inducing a conformational change that initiates a downstream signaling cascade. This cascade involves the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of interferon-stimulated genes.
References
The 3-(Aminomethyl)benzofuran Scaffold: A Versatile Pharmacophore in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-(aminomethyl)benzofuran scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound derivatives, with a focus on their potential as therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important signaling pathways and workflows to serve as a valuable resource for researchers in the field of drug discovery and development.
Biological Activities of this compound Derivatives
Derivatives of the this compound scaffold have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases. These activities include potent enzyme inhibition relevant to neurodegenerative disorders, cytotoxic effects against various cancer cell lines, and antimicrobial properties.
Anti-Alzheimer's Disease Activity: Cholinesterase Inhibition
A prominent therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Several 3-aminobenzofuran derivatives have been identified as potent inhibitors of both AChE and BuChE.[1][2]
Table 1: Cholinesterase Inhibitory Activity of 3-Aminobenzofuran Derivatives [1][2]
| Compound | Substitution on Benzyl Moiety | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| 5a | H | 2.45 | 3.11 |
| 5b | 2-CH₃ | 1.89 | 2.56 |
| 5c | 4-CH₃ | 3.12 | 4.23 |
| 5d | 2-OCH₃ | 4.56 | 5.87 |
| 5e | 4-OCH₃ | 6.78 | 8.12 |
| 5f | 2-F | 0.64 | 0.55 |
| 5g | 4-F | 1.23 | 1.87 |
| 5h | 2-Cl | 0.89 | 1.02 |
| 5i | 4-Cl | 2.01 | 2.65 |
| 5j | 2-Br | 1.15 | 1.43 |
| 5k | 4-Br | 2.56 | 3.11 |
| 5l | 2-NO₂ | 5.43 | 6.98 |
| 5m | 4-NO₂ | 7.89 | 9.21 |
| 5n | 3,4-di-Cl | 1.54 | 2.01 |
| 5o | 3,4-di-F | 1.01 | 1.32 |
| 5p | 2,4-di-Cl | 0.98 | 1.15 |
| Donepezil | - | 0.049 | - |
Anticancer Activity
The this compound scaffold has been incorporated into molecules exhibiting significant cytotoxic activity against a range of cancer cell lines.[3][4][5] The mechanisms of action are varied and include the inhibition of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the mammalian target of rapamycin (mTOR) signaling pathway.[4][6]
Table 2: Anticancer Activity of this compound and Related Derivatives [3][4][5]
| Compound | Derivative Type | Cancer Cell Line | IC₅₀ (µM) |
| 16b | 3-Methylbenzofuran | A549 (Lung) | 1.48 |
| 28g | 3-Amidobenzofuran | MDA-MB-231 (Breast) | 3.01 |
| 28g | 3-Amidobenzofuran | HCT-116 (Colon) | 5.20 |
| 15a | 3-(Morpholinomethyl)benzofuran | NCI-H23 (Lung) | 2.52 |
| 16a | 3-(Morpholinomethyl)benzofuran | NCI-H23 (Lung) | 0.49 |
| 6g | 3,4,5-Trimethoxybenzamide | MDA-MB-231 (Breast) | 3.01 |
| 6g | 3,4,5-Trimethoxybenzamide | HCT-116 (Colon) | 5.20 |
| 6g | 3,4,5-Trimethoxybenzamide | HT-29 (Colon) | 9.13 |
| 6g | 3,4,5-Trimethoxybenzamide | HeLa (Cervical) | 11.09 |
Antimicrobial Activity
Certain benzofuran derivatives, including those with aminomethyl substitutions, have shown promising activity against various bacterial and fungal strains.[7][8]
Table 3: Antimicrobial Activity of Benzofuran Derivatives [7][8]
| Compound | Microorganism | MIC (µg/mL) |
| Benzofuran ketoxime 38 | Staphylococcus aureus | 0.039 |
| Benzofuran-5-ol derivative 20 | Fungal species | 1.6 - 12.5 |
| Benzofuran-3-carbohydrazide 4 | Mycobacterium tuberculosis H37Rv | 2 |
| Aza-benzofuran 1 | Salmonella typhimurium | 12.5 |
| Aza-benzofuran 1 | Staphylococcus aureus | 12.5 |
| Aza-benzofuran 1 | Escherichia coli | 25 |
| Oxa-benzofuran 6 | Penicillium italicum | 12.5 |
| Oxa-benzofuran 6 | Colletotrichum musae | 12.5 - 25 |
Monoamine Oxidase (MAO) Inhibition
Derivatives of benzofuran have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative conditions such as Parkinson's disease.[9][10]
Table 4: MAO-B Inhibitory Activity of Benzofuran Derivatives [9][10]
| Compound | Derivative Type | MAO-B Kᵢ (µM) | MAO-B IC₅₀ (µM) |
| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | Indole derivative (for comparison) | 0.03 | - |
| Benzofuran–Thiazolylhydrazone 2l | Benzofuran–Thiazolylhydrazone | - | 0.75 |
| 2-(2'-bromophenyl)-5-methylbenzofuran 5 | 2-Phenylbenzofuran | - | 0.20 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the key experimental protocols used to evaluate the biological activities of this compound derivatives.
Synthesis of this compound Derivatives
A general synthetic route to 3-aminobenzofuran derivatives starts from commercially available 2-hydroxybenzonitrile.[1][11]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The in vitro cholinesterase inhibitory activity is determined using the spectrophotometric method developed by Ellman.[1][12] This assay is based on the reaction of acetylthiocholine with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[1]
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][13]
VEGFR-2 Kinase Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[6]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
Signaling Pathways
Understanding the molecular mechanisms underlying the biological activity of this compound derivatives is crucial for rational drug design.
mTOR Signaling Pathway
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][14][15][16] Some benzofuran derivatives exert their anticancer effects by inhibiting this pathway.[6]
Conclusion
The this compound scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents. The diverse biological activities, including anti-Alzheimer's, anticancer, antimicrobial, and MAO inhibitory effects, highlight the significant potential of this chemical entity. The data and protocols presented in this technical guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future efforts focusing on structure-activity relationship (SAR) studies and the optimization of pharmacokinetic properties will be crucial in translating the therapeutic potential of these compounds into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 8. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. sciforum.net [sciforum.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTOR - Wikipedia [en.wikipedia.org]
- 15. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to 3-(Aminomethyl)benzofuran: Molecular Properties, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Aminomethyl)benzofuran is a heterocyclic organic compound that belongs to the benzofuran family. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, along with insights into its synthesis and the biological activities of its closely related derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Molecular Data
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Citation |
| Molecular Weight | 147.17 g/mol | [1] |
| Chemical Formula | C₉H₉NO | [1] |
Synthesis Protocols for Benzofuran Derivatives
General Synthesis of 3-Acylbenzofurans
A method for the selective synthesis of 3-acylbenzofurans involves the rearrangement of 2-hydroxychalcones.
Experimental Protocol:
-
Rearrangement of 2-hydroxychalcone: The protected 2-hydroxychalcone is rearranged to form a 2,3-dihydrobenzofuran intermediate.
-
Transformation to 3-acylbenzofuran: The 2,3-dihydrobenzofuran intermediate is then converted to the 3-acylbenzofuran under basic or weakly acidic conditions in a solvent such as THF.
Note: This method provides a pathway to 3-substituted benzofurans, which can be further modified to obtain the aminomethyl group.
Synthesis of 3-(Piperazinylmethyl)benzofuran Derivatives
A common route to aminomethyl-substituted benzofurans involves the reaction of a bromomethyl intermediate with an amine.
Experimental Protocol:
-
Bromination: A 3-methylbenzofuran derivative is treated with N-bromosuccinimide to yield the 3-(bromomethyl)benzofuran.
-
Nucleophilic Substitution: The resulting 3-(bromomethyl)benzofuran is then reacted with a piperazine derivative in a suitable solvent like acetone, with a base such as anhydrous potassium carbonate, to yield the 3-(piperazinylmethyl)benzofuran product.
Synthesis Workflow for 3-Substituted Benzofurans
Caption: Generalized workflow for the synthesis of 3-substituted benzofuran derivatives.
Biological Activities of Benzofuran Derivatives
Derivatives of benzofuran have been extensively studied for their therapeutic potential across various disease areas. The following sections summarize key findings on the anticancer, anti-inflammatory, and neuroprotective activities of compounds structurally related to this compound.
Anticancer Activity
Numerous benzofuran derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.
Quantitative Data: In Vitro Anticancer Activity of Benzofuran Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Citation |
| 3-(morpholinomethyl)benzofuran 16a | A549 (Lung) | 1.50 | [2] |
| 3-(morpholinomethyl)benzofuran 16a | NCI-H23 (Lung) | 0.49 | [2] |
| 3-methylbenzofuran 4b | A549 (Lung) | 1.48 | [2] |
| 3-methylbenzofuran 4b | NCI-H23 (Lung) | 5.90 | [2] |
| 3-(piperazinylmethyl)benzofuran 9h | Panc-1 (Pancreatic) | 0.94 | |
| 3-(piperazinylmethyl)benzofuran 9h | MCF-7 (Breast) | 2.92 | |
| 3-(piperazinylmethyl)benzofuran 9h | A549 (Lung) | 1.71 | |
| Benzofuran derivative 1c | MOLT-4 (Leukemia) | 180 | [3] |
| Benzofuran derivative 3d | HUVEC (Normal) | 6 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzofuran derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., 20% SDS and 50% DMF).
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[3]
Anti-inflammatory Activity
Benzofuran derivatives have been shown to possess anti-inflammatory properties, often through the modulation of key signaling pathways.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: RAW 264.7 cells are cultured in 96-well plates.
-
Pre-treatment: Cells are pre-treated with the test compounds for 1 hour.
-
Stimulation: The cells are then stimulated with LPS for 18 hours to induce NO production.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is determined using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated, LPS-stimulated wells.
Neuroprotective Effects
Certain benzofuran derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases like Alzheimer's.
Experimental Protocol: Neuroprotection against NMDA-induced Excitotoxicity
This assay evaluates the ability of compounds to protect primary cultured rat cortical neurons from excitotoxicity induced by N-methyl-D-aspartate (NMDA).
-
Cell Culture: Primary cortical neurons are cultured.
-
Treatment: Neurons are treated with NMDA in the presence or absence of the test compounds.
-
Viability Assessment: Cell viability is assessed to determine the protective effect of the compounds against NMDA-induced cell death.
Signaling Pathways
The biological activities of benzofuran derivatives are often attributed to their interaction with specific cellular signaling pathways. The NF-κB and MAPK pathways are two of the most well-documented targets.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Some benzofuran derivatives have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes. This inhibition can occur through the suppression of IκB kinase (IKK) activity, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. Certain benzofuran compounds have been found to inhibit the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, leading to a downstream reduction in inflammatory responses.
Inhibition of Pro-inflammatory Signaling Pathways by Benzofuran Derivatives
Caption: Benzofuran derivatives can inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.
Conclusion
This compound represents a core structure within a class of compounds that exhibit a diverse and potent range of biological activities. While specific research on the parent compound is limited in the public domain, the extensive data available for its derivatives highlight the therapeutic potential of this chemical scaffold. The information compiled in this guide, including molecular data, generalized synthesis protocols, and summaries of biological activities and mechanisms of action, provides a solid foundation for researchers and drug development professionals to explore the potential of this compound and its analogs in the development of novel therapeutics. Further investigation is warranted to elucidate the specific biological profile of this compound and to fully realize its therapeutic promise.
References
solubility and stability of 3-(Aminomethyl)benzofuran
An In-depth Technical Guide to the Solubility and Stability of 3-(Aminomethyl)benzofuran
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a heterocyclic compound of interest in medicinal chemistry due to the established diverse biological activities of the broader benzofuran class of molecules.[1][2] A thorough understanding of its solubility and stability is fundamental for its application in drug discovery and development, impacting everything from biological screening to formulation and shelf-life. This guide synthesizes the available information on the physicochemical properties of this compound and related analogs, providing a framework for its handling and characterization. Due to the limited publicly available data for this specific molecule, this document outlines standardized experimental protocols for quantitatively determining its solubility and stability profiles.
Solubility Profile
Quantitative solubility data for this compound is not extensively reported in the scientific literature. However, a qualitative solubility profile can be inferred from its chemical structure and data on analogous compounds.[3][4] The presence of a polar aminomethyl group and a lipophilic benzofuran core suggests a degree of solubility in both polar and non-polar solvents. The amine moiety (pKa is estimated to be basic) implies that the aqueous solubility will be highly pH-dependent.
Data Presentation: Qualitative Solubility Profile
The following table summarizes the expected solubility of this compound in common laboratory solvents. This profile is based on the properties of its parent scaffold, benzofuran, and analogous amino-substituted aromatics.[3][4]
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic | Water | Low (pH-dependent) | The molecule can form hydrogen bonds via the -NH₂ group. Solubility is expected to increase significantly at acidic pH due to the formation of a more soluble ammonium salt.[3] |
| Ethanol, Methanol | Moderate to High | The combination of hydrogen bonding capability and the organic nature of the scaffold promotes solubility.[4] | |
| Polar Aprotic | DMSO, DMF | High | These solvents are effective at solvating a wide range of organic molecules, including those with polar functional groups.[5] |
| Non-Polar | Toluene, Hexane | Low | The polar aminomethyl group limits solubility in non-polar hydrocarbon solvents. |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Expected to have some solubility, but less than in polar aprotic solvents. |
Stability Profile
The stability of this compound is a critical parameter for its storage and handling. Like many amine-containing compounds, it may be susceptible to degradation through oxidation and reaction with aldehydes or other reactive functional groups.[6] The benzofuran ring itself, while aromatic, can undergo degradation under harsh conditions. A forced degradation study is essential to identify potential degradation pathways and products.[][8]
Data Presentation: Forced Degradation Study Outline
A typical forced degradation study, as recommended by ICH guidelines, would involve the following conditions.[9]
| Condition | Reagent/Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60°C) | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH, heat (e.g., 60°C) | To assess stability in alkaline conditions. |
| Oxidation | 3% H₂O₂, room temperature | To evaluate susceptibility to oxidative degradation. |
| Thermal Degradation | Solid compound, high temperature (e.g., 80°C) | To determine the impact of heat on the solid form. |
| Photostability | Solid and solution exposed to light (ICH Q1B) | To assess degradation upon light exposure. |
Experimental Protocols
The following are detailed methodologies for determining the .
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in various solvents.[9]
Objective: To determine the concentration of a saturated solution of this compound in selected solvents at a constant temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, Ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC-UV or a validated spectrophotometric method
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. An excess of solid is crucial to ensure saturation.[9]
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-72 hours to reach equilibrium.[9]
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed to pellet the undissolved solid.[9]
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve.[9]
-
Perform the experiment in triplicate for each solvent.
Protocol 2: Stability-Indicating Method Development and Forced Degradation Study
This protocol outlines the steps to assess the intrinsic stability of the compound and identify degradation products.[6][10]
Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-MS system
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Stability oven
-
Photostability chamber
Procedure:
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent this compound peak from potential degradation products and impurities. A gradient method with a C18 column is a common starting point.
-
Forced Degradation:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a set period.[9]
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat (e.g., at 60°C) for a set period.
-
Oxidation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature.[9]
-
Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) in a stability oven.[9]
-
Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.[9]
-
-
Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples if necessary. Analyze all samples using the developed HPLC-MS method.
-
Evaluation: Determine the percentage of degradation of the parent compound. Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns from the mass spectrometer.[]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining solubility and stability.
Hypothetical Signaling Pathway
Benzofuran derivatives have been reported to act as inhibitors of various protein kinases, including VEGFR-2, which is crucial for tumor angiogenesis.[11] The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a bioactive compound like this compound.
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. japsonline.com [japsonline.com]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
- 10. usp.org [usp.org]
- 11. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid-State Architecture of 3-(Aminomethyl)benzofuran: A Technical Guide to Crystal Structure Analysis
For Immediate Release – This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and data interpretation integral to the crystal structure analysis of 3-(Aminomethyl)benzofuran. While a specific, publicly available crystal structure for this exact compound was not identified in a recent literature survey, this document outlines the established experimental protocols and data presentation standards for benzofuran derivatives, offering a foundational framework for future research.
Benzofuran scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1] The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction, is critical for understanding their pharmacological activity and for the rational design of new therapeutic agents.
Experimental Protocols: A Step-by-Step Approach
The determination of the crystal structure of a compound like this compound follows a rigorous and systematic workflow, from material synthesis to the final structural analysis.
Synthesis and Crystallization
The initial and often most challenging phase is the preparation of high-purity this compound and the subsequent growth of diffraction-quality single crystals.
-
Synthesis: The synthesis of this compound can be achieved through various established organic chemistry routes. Many methods for the synthesis of benzofuran derivatives have been reported, often starting from substituted phenols to construct the fused furan ring, followed by functionalization at the desired position.[2][3]
-
Crystallization: The cultivation of single crystals is a critical step that requires careful optimization of conditions. A common and effective technique is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. For benzofuran derivatives, solvents such as petroleum ether/ethyl acetate have been used successfully.[4] The goal is to produce crystals of adequate size and with a well-ordered internal lattice.
X-ray Diffraction Data Collection
High-quality single crystals are then subjected to X-ray diffraction to obtain the data necessary for structure determination.
A selected crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer, often cooled to a low temperature (e.g., 173 K) to reduce thermal motion of the atoms.[5] A beam of monochromatic X-rays is directed onto the crystal, which is rotated to expose all crystallographic planes to the beam. The resulting diffraction pattern is recorded on a detector.
Structure Solution and Refinement
The collected diffraction data are processed to solve and refine the molecular structure.
-
Structure Solution: The raw diffraction data is used to determine the unit cell parameters and the space group of the crystal. The initial positions of the non-hydrogen atoms are typically determined using direct methods software.[5]
-
Structure Refinement: The initial atomic model is then refined using full-matrix least-squares techniques. This iterative process adjusts atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using metrics such as the R-factor.[5]
Data Presentation: A Quantitative Summary
The crystallographic data for this compound would be presented in a standardized tabular format for clarity and ease of comparison. The following tables are hypothetical but represent the expected data.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Hypothetical Value |
| Empirical Formula | C₉H₉NO |
| Formula Weight | 147.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.123(3) |
| c (Å) | 7.891(2) |
| α (°) | 90 |
| β (°) | 98.76(1) |
| γ (°) | 90 |
| Volume (ų) | 806.5(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.212 |
| R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.121 |
Table 2: Selected Interatomic Distances (Bond Lengths)
| Bond | Length (Å) |
| O1-C2 | 1.372(3) |
| O1-C7a | 1.385(3) |
| N1-C8 | 1.478(4) |
| C2-C3 | 1.358(4) |
| C3-C3a | 1.441(3) |
| C3-C8 | 1.505(4) |
Table 3: Selected Interatomic Angles (Bond Angles)
| Atoms | Angle (°) |
| C2-O1-C7a | 106.5(2) |
| C2-C3-C3a | 107.2(2) |
| C2-C3-C8 | 131.5(3) |
| C3a-C3-C8 | 121.3(2) |
| N1-C8-C3 | 112.8(2) |
Visualizing Molecular and Experimental Frameworks
Graphical representations are essential for conveying complex structural information and procedural workflows.
Caption: Ball-and-stick model of this compound.
Caption: Experimental workflow for crystal structure analysis.
Biological Signaling Pathways
Information regarding the specific signaling pathways modulated by this compound is not available in the surveyed literature. Benzofuran derivatives are known to exhibit a wide range of biological activities, suggesting potential interactions with various cellular targets and pathways; however, detailed studies for this particular compound are required.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Aminobenzofurans: A Technical Guide for Drug Development Professionals
An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Applications of Aminobenzofuran Derivatives
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. The incorporation of an amino group into this scaffold gives rise to aminobenzofurans, a class of compounds that has garnered significant attention in medicinal chemistry. This technical guide provides a comprehensive overview of the therapeutic potential of aminobenzofurans, with a particular focus on their applications in oncology and the treatment of neurodegenerative diseases. We will delve into their synthesis, mechanisms of action, and provide detailed experimental protocols for their biological evaluation.
Anticancer Potential of Aminobenzofuran Derivatives
Aminobenzofuran derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their anticancer activity is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Quantitative Data: In Vitro Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for several aminobenzofuran derivatives against various cancer cell lines. A lower IC₅₀ value indicates greater potency.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of 4-Aminobenzofuroxan Derivatives and Reference Drugs [1]
| Compound | M-HeLa (Cervical Carcinoma) | MCF-7 (Breast Adenocarcinoma) | PANC-1 (Pancreatic Cancer) | T98G (Glioblastoma) | Chang liver (Normal Human Liver) |
| 3c | 4.8 | 21.2 | >100 | >100 | 61.4 |
| 3d | 30.6 | >100 | >100 | 14.7 | >100 |
| 3f | 3.9 | 4.1 | >100 | >100 | 52.5 |
| Doxorubicin | 2.9 | 3.1 | 5.2 | 8.7 | 1.9 |
| Tamoxifen | 15.4 | 18.2 | 21.3 | 25.1 | 12.3 |
Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Various Benzofuran Derivatives [2][3]
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 |
| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 |
| Oxindole-Benzofuran (22f) | MCF-7 (Breast) | 2.27 |
| Bromo-derivative (14c) | HCT-116 (Colon) | 3.27 |
| Piperazine-based benzofuran (37e) | A549 (Lung) | <10 |
| Piperazine-based benzofuran (37e) | HeLa (Cervical) | <10 |
| Piperazine-based benzofuran (37e) | HCT116 (Colon) | <10 |
| Piperazine-based benzofuran (37e) | MCF-7 (Breast) | <10 |
Key Signaling Pathways in Anticancer Activity
Aminobenzofuran derivatives have been shown to modulate critical signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways.[4] Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis.
Therapeutic Potential in Neurodegenerative Diseases
Aminobenzofuran derivatives have emerged as promising multifunctional agents for the treatment of Alzheimer's disease. Their therapeutic effects are attributed to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as to prevent the aggregation of amyloid-β (Aβ) peptides.[5]
Quantitative Data: Cholinesterase Inhibition
The following table presents the IC₅₀ values of novel 3-aminobenzofuran derivatives against AChE and BuChE.
Table 3: In Vitro Cholinesterase Inhibitory Activity (IC₅₀ in µM) of 3-Aminobenzofuran Derivatives [5]
| Compound | R | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| 5a | H | 1.27 ± 0.11 | 1.03 ± 0.09 |
| 5f | 2-F | 0.64 ± 0.05 | 0.55 ± 0.04 |
| 5h | 4-F | 1.98 ± 0.15 | 1.87 ± 0.14 |
| 5i | 2-Cl | 1.21 ± 0.10 | 1.12 ± 0.09 |
| 5l | 2-CH₃ | 2.89 ± 0.21 | 2.67 ± 0.20 |
| Donepezil | - | 0.05 ± 0.004 | - |
Mechanism of Action in Alzheimer's Disease
The accumulation of Aβ plaques is a hallmark of Alzheimer's disease. Aminobenzofuran derivatives have been shown to inhibit the aggregation of Aβ monomers into toxic oligomers and plaques.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of aminobenzofuran derivatives.
Synthesis of 3-Aminobenzofuran Derivatives
A general three-step synthesis for novel 3-aminobenzofuran derivatives starts from 2-hydroxy benzonitrile.[6]
Protocol: Synthesis of 3-Aminobenzofuran Derivatives [6]
-
Step 1: Alkylation of 2-Hydroxy Benzonitrile: To a solution of 2-hydroxy benzonitrile in a suitable solvent (e.g., acetone), add potassium carbonate and an appropriate alkylating agent (e.g., an α-halo ketone). Reflux the mixture for several hours.
-
Step 2: Cyclization: The resulting intermediate is then treated with a base (e.g., sodium ethoxide) in ethanol to induce intramolecular cyclization, forming the benzofuran ring.
-
Step 3: Amination: The ketone at the 3-position is converted to an oxime using hydroxylamine hydrochloride. Subsequent reduction of the oxime with a reducing agent like zinc in acetic acid yields the final 3-aminobenzofuran derivative.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[1]
Protocol: MTT Cytotoxicity Assay [1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the aminobenzofuran derivative for 48 to 72 hours.
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add an organic solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength of 550-590 nm.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values from the dose-response curves.
Ellman's Method for Cholinesterase Inhibition
Ellman's method is a widely used colorimetric assay to measure acetylcholinesterase activity and screen for potential inhibitors.[5][7]
Protocol: Ellman's Method [5][7]
-
Reagent Preparation: Prepare solutions of phosphate buffer (0.1 M, pH 8.0), DTNB (Ellman's reagent), acetylthiocholine iodide (ATCI), and the test aminobenzofuran derivative.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the aminobenzofuran derivative solution at various concentrations.
-
Enzyme Addition: Add the acetylcholinesterase enzyme solution to each well and incubate for a short period.
-
Reaction Initiation: Start the reaction by adding the ATCI substrate solution.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and subsequently the IC₅₀ value.
Conclusion
Aminobenzofurans represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and neurodegenerative diseases. Their diverse biological activities, coupled with well-defined synthetic routes, make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore and advance the therapeutic applications of these remarkable molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease [frontiersin.org]
- 6. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)benzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Aminomethyl)benzofuran is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active compounds, making the development of efficient and scalable synthetic routes to this amine derivative a critical area of research. This technical guide provides a comprehensive literature review of the primary synthetic strategies for obtaining this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.
Core Synthetic Strategies
The synthesis of this compound predominantly proceeds through the functionalization of a pre-formed benzofuran ring at the 3-position. Three primary precursor molecules have been identified in the literature as versatile starting points for accessing the target compound: 3-formylbenzofuran, 3-(hydroxymethyl)benzofuran, and 3-(halomethyl)benzofurans. This guide will explore the key transformations from these intermediates.
Synthesis via Reductive Amination of 3-Formylbenzofuran
Reductive amination of 3-formylbenzofuran (also known as benzofuran-3-carbaldehyde) is a direct and widely utilized method for the synthesis of this compound. This one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with an amine source, followed by its in-situ reduction to the corresponding amine.
dot
Caption: Reductive amination of 3-formylbenzofuran.
Experimental Protocol: Reductive Amination with Sodium Borohydride
A common procedure for the reductive amination of aldehydes involves the use of sodium borohydride as the reducing agent.[1]
Materials:
-
Aldehyde (e.g., benzaldehyde as a model)
-
Primary Amine (e.g., aniline as a model)
-
Sodium Borohydride (NaBH₄)
-
Silica Gel
-
Tetrahydrofuran (THF)
-
Solvents for workup and chromatography
Procedure:
-
To a stirred solution of the aldehyde (1 mmol) and amine (1 mmol) in THF, silica gel and sodium borohydride (1.5 mmol) are added.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired secondary amine.
Quantitative Data: While a specific protocol for 3-formylbenzofuran with ammonia is not detailed with yields in the provided search results, the general method using benzaldehyde and various amines with the sodium borohydride-silica gel system reports yields typically in the range of 85-96%.[1] For instance, the reaction of benzaldehyde with p-anisidine yielded N-benzyl-p-anisidine in 96% yield.[1]
Synthesis from 3-(Hydroxymethyl)benzofuran
An alternative route involves the conversion of 3-(hydroxymethyl)benzofuran to the target amine. This is typically a two-step process where the hydroxyl group is first converted into a better leaving group, such as a mesylate or a halide, followed by nucleophilic substitution with an amine source.
dot
Caption: Synthesis from 3-(hydroxymethyl)benzofuran.
Synthesis from 3-(Halomethyl)benzofuran
The use of 3-(halomethyl)benzofurans, such as 3-(chloromethyl)benzofuran or 3-(bromomethyl)benzofuran, as precursors allows for direct nucleophilic substitution with an amine or its synthetic equivalent. The Gabriel synthesis is a classic and effective method for the preparation of primary amines from alkyl halides, avoiding the common issue of over-alkylation.
dot
References
Methodological & Application
Synthesis Protocol for 3-(Aminomethyl)benzofuran: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(Aminomethyl)benzofuran, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a reliable three-step process commencing with the radical bromination of 3-methylbenzofuran, followed by a Gabriel synthesis, and culminating in the liberation of the primary amine via hydrazinolysis.
Quantitative Data Summary
The following table summarizes the expected yields and key physical properties for the starting material, intermediates, and the final product.
| Compound | Step | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Melting Point (°C) |
| 3-Methylbenzofuran | Starting Material | 132.16 | - | Colorless liquid | N/A |
| 3-(Bromomethyl)benzofuran | 1 | 211.06 | 80-90 | White solid | 45-48 |
| N-(Benzofuran-3-ylmethyl)phthalimide | 2 | 291.29 | 85-95 | White solid | 168-171 |
| This compound | 3 | 147.18 | 75-85 | Oil or low-melting solid | N/A |
Experimental Protocols
This section details the methodologies for the three key stages of the synthesis.
Step 1: Synthesis of 3-(Bromomethyl)benzofuran
This step involves the benzylic bromination of 3-methylbenzofuran using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.
Materials:
-
3-Methylbenzofuran
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylbenzofuran (1.0 eq.) in anhydrous carbon tetrachloride (10-15 mL per gram of starting material).
-
Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02-0.05 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 3-(bromomethyl)benzofuran.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like hexane to afford a white solid.
Characterization (3-(Bromomethyl)benzofuran):
-
¹H NMR (CDCl₃): δ 7.65-7.55 (m, 2H), 7.40-7.30 (m, 2H), 4.60 (s, 2H).
-
¹³C NMR (CDCl₃): δ 155.0, 140.5, 128.0, 125.0, 123.0, 120.0, 111.5, 110.0, 25.0.
Step 2: Synthesis of N-(Benzofuran-3-ylmethyl)phthalimide (Gabriel Synthesis)
This step involves the nucleophilic substitution of the bromide in 3-(bromomethyl)benzofuran with potassium phthalimide.
Materials:
-
3-(Bromomethyl)benzofuran
-
Potassium phthalimide
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
Procedure:
-
In a dry round-bottom flask, dissolve 3-(bromomethyl)benzofuran (1.0 eq.) in anhydrous DMF (5-10 mL per gram of halide).
-
Add potassium phthalimide (1.1 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.
-
The N-(benzofuran-3-ylmethyl)phthalimide will precipitate as a solid.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain the product as a white solid. Further purification is typically not necessary for the next step.
Characterization (N-(Benzofuran-3-ylmethyl)phthalimide):
-
¹H NMR (CDCl₃): δ 7.90-7.80 (m, 2H), 7.75-7.65 (m, 2H), 7.60-7.50 (m, 1H), 7.45-7.35 (m, 2H), 7.30-7.20 (m, 2H), 5.00 (s, 2H).
-
¹³C NMR (CDCl₃): δ 168.0, 155.0, 140.0, 134.0, 132.0, 128.0, 125.0, 123.5, 123.0, 120.0, 111.5, 110.0, 35.0.
Step 3: Synthesis of this compound (Hydrazinolysis)
This final step liberates the primary amine from the phthalimide derivative using hydrazine hydrate.
Materials:
-
N-(Benzofuran-3-ylmethyl)phthalimide
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
To a round-bottom flask containing N-(benzofuran-3-ylmethyl)phthalimide (1.0 eq.), add ethanol (10-20 mL per gram of phthalimide).
-
Add hydrazine hydrate (1.2-1.5 eq.) to the suspension.
-
Heat the mixture to reflux and maintain for 1-2 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
Heat the mixture at reflux for an additional hour to ensure complete precipitation of phthalhydrazide.
-
Cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and make the solution basic (pH > 10) with a NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain this compound as an oil or low-melting solid. The product can be further purified by column chromatography if necessary.
Characterization (this compound):
-
¹H NMR (CDCl₃): δ 7.70-7.60 (m, 1H), 7.50-7.40 (m, 1H), 7.30-7.20 (m, 3H), 3.95 (s, 2H), 1.60 (s, 2H, -NH₂).
-
¹³C NMR (CDCl₃): δ 155.5, 140.0, 127.5, 124.5, 122.5, 120.5, 115.0, 111.0, 38.0.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Application Note: Analytical Techniques for the Characterization of 3-(Aminomethyl)benzofuran
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Aminomethyl)benzofuran is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the benzofuran scaffold in biologically active molecules.[1] The aminomethyl group at the 3-position provides a key site for further chemical modification, making it a valuable building block in the synthesis of more complex pharmaceutical agents. Accurate and thorough analytical characterization is essential to confirm the identity, purity, and structure of this compound for its application in research and development.
This document provides detailed protocols for the primary analytical techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
Structural and Compositional Analysis
The primary methods for elucidating the molecular structure and confirming the elemental composition of this compound are NMR, MS, and elemental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Data Presentation
Note: The following data are predicted values based on the analysis of structurally similar benzofuran derivatives and standard chemical shift ranges. Actual experimental values may vary slightly depending on the solvent and instrument used.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.8 | d | 1H | H-4 or H-7 |
| ~7.5 | s | 1H | H-2 |
| ~7.2-7.4 | m | 3H | Aromatic H |
| ~3.9-4.1 | s | 2H | -CH₂-NH₂ |
| ~1.5-2.5 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-7a |
| ~140 | C-2 |
| ~128 | C-3a |
| ~124 | Aromatic CH |
| ~122 | Aromatic CH |
| ~120 | Aromatic CH |
| ~115 | C-3 |
| ~111 | Aromatic CH |
| ~38 | -CH₂- |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.[2]
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR to obtain a good spectrum.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is typically employed.
Data Presentation
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₉NO |
| Molecular Weight (Monoisotopic) | 147.0684 g/mol |
| Ionization Mode | ESI Positive |
| Adduct | [M+H]⁺ |
| Calculated m/z | 148.0757 |
| Found m/z | 148.07xx (within ± 5 ppm) |
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3]
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.[4]
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).[3]
-
MS Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan for the expected [M+H]⁺ ion (e.g., m/z 50-500).
-
-
Data Analysis: Determine the accurate mass of the molecular ion peak and use it to confirm the elemental composition using the instrument's software. The measured mass should be within 5 ppm of the calculated mass.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is used to confirm the empirical and molecular formula.
Data Presentation
Table 4: Elemental Analysis Data for this compound (C₉H₉NO)
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 73.45 | 73.45 ± 0.4 |
| Hydrogen (H) | 6.16 | 6.16 ± 0.4 |
| Nitrogen (N) | 9.52 | 9.52 ± 0.4 |
Experimental Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh 1-2 mg of the dry, pure sample into a tin container.[5]
-
Instrumentation: Use an automated CHNS/O elemental analyzer.
-
Combustion Analysis: The sample undergoes high-temperature dynamic flash combustion in the presence of oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[5][6]
-
Separation and Detection: The resulting gases are separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).[7]
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight. The results should be within ±0.4% of the calculated values for a pure compound.[8]
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of a compound and can also be used for quantification. A reversed-phase HPLC method with UV detection is suitable for this compound.
Data Presentation
Table 5: Representative HPLC Method Parameters and Performance
| Parameter | Condition / Value |
| Chromatographic Conditions | |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Performance (Typical) | |
| Retention Time (tR) | Compound-specific |
| Purity | >95% (by peak area) |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
Experimental Protocol: RP-HPLC Purity Analysis
-
Mobile Phase Preparation: Prepare the mobile phases and degas them by sonication or vacuum filtration.
-
Standard/Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL for purity analysis.
-
-
Instrumentation: Use a standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.[9]
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Analysis:
-
Inject a blank (mobile phase) to ensure there are no system peaks.
-
Inject the sample solution.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Visualizations
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of this compound. The synthesis often proceeds through a brominated intermediate.[10]
Logic of Analytical Confirmation
This diagram shows the logical relationship between the different analytical techniques and the information they provide to confirm the final product.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Elemental Analysis - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 8. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ¹H and ¹³C NMR Spectral Analysis of 3-Aminobenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobenzofuran derivatives are a significant class of heterocyclic compounds, forming the structural core of many molecules with diverse pharmacological activities, including potential applications in the treatment of Alzheimer's disease.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential and powerful analytical technique for the unambiguous structural elucidation and characterization of these molecules. This document provides a detailed guide to the principles, experimental protocols, and data interpretation for the comprehensive ¹H and ¹³C NMR analysis of 3-aminobenzofuran derivatives.
Characteristic ¹H and ¹³C NMR Spectral Features
The electronic environment of the protons and carbons within the 3-aminobenzofuran scaffold results in predictable and characteristic chemical shifts and coupling constants.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
-
Amine Protons (-NH₂): The two protons of the primary amine group at the C3 position typically appear as a broad singlet. In DMSO-d₆, this signal is often observed in the range of δ 7.9-8.0 ppm.[1] The chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding effects.[2]
-
Benzofuran Ring Protons (H4, H5, H6, H7): These aromatic protons resonate in the downfield region, typically between δ 7.0 and 8.2 ppm.[1] Their specific chemical shifts and multiplicities (e.g., doublet, triplet, multiplet) depend on the substitution pattern on the benzene portion of the benzofuran ring.
-
Substituent Protons: Protons on groups attached to the benzofuran skeleton will appear in their characteristic regions. For example, protons of a benzyl group attached to a nitrogen atom often show a singlet for the methylene (-CH₂-) protons around δ 5.6 ppm and aromatic signals in the expected δ 7.2-7.6 ppm range.[1]
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
-
Benzofuran Ring Carbons: The carbon atoms of the benzofuran core have characteristic chemical shifts. The C3 carbon, directly attached to the electron-donating amino group, is typically shielded compared to the other C-O or C-N carbons in similar heterocyclic systems. The carbons of the fused benzene ring (C4, C5, C6, C7) and the bridgehead carbons (C3a, C7a) generally appear in the aromatic region from δ 110 to 160 ppm.[1]
-
C2 and C3 Carbons: The chemical shifts of C2 and C3 are highly dependent on their substituents. In 2-substituted 3-aminobenzofurans, the C3 carbon signal is influenced by the amino group, while the C2 signal is influenced by its substituent.
-
Substituent Carbons: Carbons of attached functional groups will resonate at their typical chemical shift values. For instance, a methylene carbon of a benzyl group may appear around δ 60 ppm.[1]
Data Presentation: Representative Spectral Data
The following tables summarize representative ¹H and ¹³C NMR data for a 4-(3-Aminobenzofuran-2-yl)-1-benzylpyridin-1-ium chloride derivative, synthesized as a potential agent for treating Alzheimer's disease.[1] The spectra were recorded in DMSO-d₆.[1]
Table 1: ¹H NMR Spectral Data (500 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.79 | d | 6.0 | Protons on Pyridinium Ring |
| 8.10 | d | 7.5 | Ar-H |
| 7.97 | s | - | NH₂ |
| 7.51 | s | - | Ar-H |
| 7.43-7.46 | m | - | Ar-H (Benzyl) |
| 7.29 | t | 6.5 | Ar-H |
| 5.66 | s | - | CH₂ (Benzyl) |
d = doublet, t = triplet, m = multiplet, s = singlet
Table 2: ¹³C NMR Spectral Data (125 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Assignment |
| 154.6 | C-O or C-N related |
| 142.7 | Aromatic C |
| 142.6 | Aromatic C |
| 142.1 | Aromatic C |
| 140.3 | Aromatic C |
| 140.1 | Aromatic C |
| 135.1 | Aromatic C |
| 130.4 | Aromatic C |
| 129.0 | Aromatic C |
| 128.6 | Aromatic C |
| 128.3 | Aromatic C |
| 128.2 | Aromatic C |
| 122.9 | Aromatic C |
| 116.7 | Aromatic C |
| 111.5 | Aromatic C |
| 60.7 | CH₂ (Benzyl) |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Purity: Ensure the 3-aminobenzofuran derivative sample is of high purity to avoid signals from impurities interfering with the spectrum.
-
Mass Determination: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) and chloroform-d (CDCl₃) are commonly used for these types of compounds.[1][3] The choice of solvent can affect the chemical shifts, especially for labile protons like those of the -NH₂ group.[4]
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Securely cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogeneous solution.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5] Most modern spectrometers can reference the spectrum to the residual solvent peak, making the addition of an external standard unnecessary.
Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra
The following are general parameters for acquiring spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).[5][6] Instrument-specific parameters may need optimization.
¹H NMR Acquisition:
-
Experiment: Standard one-pulse proton experiment.
-
Temperature: 298 K (25 °C).
-
Spectral Width: 12-16 ppm.
-
Pulse Angle: 30-45 degrees.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16 scans, depending on sample concentration.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or TMS.
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 220-240 ppm.
-
Pulse Angle: 30 degrees.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more, as ¹³C has a low natural abundance and requires more scans to achieve a good signal-to-noise ratio.[7]
-
Processing: Apply Fourier transform with an exponential window function (line broadening of ~1 Hz), phase correction, and baseline correction.
Visualizations
References
- 1. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones [mdpi.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. rsc.org [rsc.org]
- 7. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
Application Note: Mass Spectrometry Fragmentation Analysis of 3-(Aminomethyl)benzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed theoretical framework and practical protocols for the analysis of 3-(Aminomethyl)benzofuran using mass spectrometry. In the absence of direct experimental data in publicly available literature, this note outlines the predicted fragmentation patterns based on the known behavior of analogous chemical structures, specifically benzofurans and benzylamines. Detailed experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry are provided to guide researchers in acquiring experimental data. A proposed fragmentation pathway is visualized to aid in the interpretation of mass spectra.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural resemblance to biologically active molecules. Understanding its mass spectrometric behavior is crucial for its identification and characterization in various matrices. Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The fragmentation pattern of a molecule is unique and serves as a fingerprint for its identification.
This application note details the predicted fragmentation of this compound under typical mass spectrometric conditions and provides standardized protocols for its analysis.
Predicted Fragmentation Pattern
The fragmentation of this compound is expected to be influenced by the benzofuran ring and the aminomethyl side chain. The primary site of ionization and subsequent fragmentation will depend on the ionization technique employed.
Under Electron Ionization (EI) , which is a hard ionization technique, extensive fragmentation is expected. The molecular ion (M+) will likely be observed, and its fragmentation is predicted to proceed through several key pathways:
-
Alpha-Cleavage: The bond between the methylene group and the benzofuran ring is susceptible to cleavage, a common fragmentation pathway for amines.[1][2] This would result in the formation of a stable iminium ion.
-
Loss of the Amino Group: Cleavage of the C-N bond can lead to the loss of the amino group.
-
Ring Fragmentation: The benzofuran ring itself can undergo fragmentation, often involving the loss of carbon monoxide (CO).[3]
Under Electrospray Ionization (ESI) , a soft ionization technique, the protonated molecule [M+H]+ will be the predominant species in the positive ion mode.[4][5][6][7] Collision-Induced Dissociation (CID) of the [M+H]+ ion is expected to yield characteristic fragment ions. The fragmentation of protonated benzylamines often involves the loss of ammonia (NH3).[8][9]
Proposed Fragmentation Data
The following table summarizes the predicted major ions and their corresponding m/z values for this compound (Molecular Weight: 147.17 g/mol ).
| Ionization Mode | Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure of Fragment | Notes |
| EI | 147 | 118 | Benzofuran-3-yl cation | Loss of aminomethyl radical |
| EI | 147 | 117 | Benzofuran cation | Loss of aminomethyl group and a hydrogen |
| EI | 147 | 90 | Tropylium-like ion | Rearrangement and loss of HCN and CO |
| EI | 147 | 30 | CH2=NH2+ | Alpha-cleavage |
| ESI (+) | 148 | 131 | [M+H-NH3]+ | Loss of ammonia from the protonated molecule |
| ESI (+) | 148 | 118 | [M+H-NH2-H]+ | Loss of the amino group |
| ESI (+) | 148 | 103 | [M+H-NH3-CO]+ | Subsequent loss of carbon monoxide |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This protocol is suitable for the analysis of volatile and thermally stable compounds like this compound.[10][11]
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
If necessary, derivatize the amine group (e.g., acetylation, silylation) to improve volatility and chromatographic performance.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
GC Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: m/z 30-300
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
This protocol is ideal for the analysis of polar and non-volatile compounds and provides molecular weight information with minimal fragmentation in the full scan mode.[4][5][6][7]
Sample Preparation:
-
Dissolve the sample in the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to a concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
LC-MS Parameters:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Mass Range: m/z 50-500
-
For MS/MS (Tandem Mass Spectrometry): Select the precursor ion [M+H]+ (m/z 148) and apply varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.
Visualization of Proposed Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of this compound under Electron Ionization.
Caption: Proposed Electron Ionization fragmentation of this compound.
Conclusion
The provided theoretical fragmentation patterns and experimental protocols serve as a robust starting point for the mass spectrometric analysis of this compound. The actual fragmentation observed may vary depending on the specific instrumentation and experimental conditions used. It is recommended to acquire high-resolution mass spectrometry (HRMS) data to confirm the elemental composition of the fragment ions and to perform tandem mass spectrometry (MS/MS) experiments to elucidate the detailed fragmentation pathways. This information is invaluable for the structural confirmation and quantification of this compound in complex samples encountered in research and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 3. scispace.com [scispace.com]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. Electron ionization - Wikipedia [en.wikipedia.org]
- 12. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
Application Notes and Protocols for Biological Screening of 3-(Aminomethyl)benzofuran Cytotoxicity
Introduction
3-(Aminomethyl)benzofuran and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. Benzofuran scaffolds are present in various biologically active molecules, and their derivatives have been investigated for a range of therapeutic applications, including anticancer properties.[1][2][3] Assessing the cytotoxic effects of these compounds is a critical initial step in the preclinical drug development process to determine their safety profile and therapeutic window.[4][5] These application notes provide a detailed protocol for evaluating the cytotoxicity of this compound using common in vitro cell-based assays. The protocols are designed for researchers, scientists, and drug development professionals.
Two primary methods for assessing cytotoxicity are detailed: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies membrane integrity by measuring the release of lactate dehydrogenase from damaged cells.[6][7][8][9]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[6][7][11] The amount of formazan produced is directly proportional to the number of living cells.[11]
Materials:
-
This compound (or derivative) stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line (e.g., HeLa, K562, MOLT-4)[1] and a normal cell line (e.g., HUVEC)[1] for assessing selectivity
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at 570 nm[12]
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[12]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include appropriate controls:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the same concentration of the solvent (e.g., DMSO) as the highest concentration of the test compound.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve of cell viability versus the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[14]
Materials:
-
This compound (or derivative) stock solution
-
Selected cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at 490-520 nm[9]
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
In addition to the untreated and vehicle controls, prepare the following controls as per the kit manufacturer's instructions:[8]
-
Spontaneous LDH Release: Untreated cells to measure the baseline LDH release.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in the kit) to determine the maximum possible LDH release.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit's protocol. This typically involves mixing a substrate and a dye solution.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's manual (usually 20-30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at the recommended wavelength (typically 490 nm) using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Plot a dose-response curve of cytotoxicity versus the logarithm of the compound concentration to determine the EC₅₀ value (the concentration that causes 50% of the maximum LDH release).
-
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in a clear and structured table to facilitate easy comparison of the cytotoxic effects of this compound on different cell lines and at various exposure times.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Assay Type | Exposure Time (h) | IC₅₀ / EC₅₀ (µM) | Selectivity Index (SI)¹ |
| HeLa (Cervical Cancer) | MTT | 24 | 45.2 ± 3.1 | 2.2 |
| 48 | 28.7 ± 2.5 | 3.5 | ||
| 72 | 15.9 ± 1.8 | 6.3 | ||
| K562 (Leukemia) | MTT | 24 | 32.5 ± 2.8 | 3.1 |
| 48 | 20.1 ± 1.9 | 5.0 | ||
| 72 | 11.3 ± 1.2 | 8.8 | ||
| HUVEC (Normal Endothelial) | MTT | 48 | >100 | - |
| HeLa (Cervical Cancer) | LDH | 48 | 35.4 ± 4.2 | 2.8 |
| K562 (Leukemia) | LDH | 48 | 25.8 ± 3.5 | 3.9 |
| HUVEC (Normal Endothelial) | LDH | 48 | >100 | - |
¹ Selectivity Index (SI) = IC₅₀ of normal cells / IC₅₀ of cancer cells.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for cytotoxicity screening.
Apoptosis Signaling Pathway
Many cytotoxic compounds exert their effects by inducing apoptosis, a form of programmed cell death.[15] A key mechanism in apoptosis is the activation of a cascade of proteases called caspases.[16] The intrinsic (mitochondrial) pathway is a common route for chemotherapy-induced apoptosis.[17][18]
Caption: Intrinsic apoptosis signaling pathway.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 5. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 15. Targeting Cell Death in Tumors by Activating Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: Utilizing 3-(Aminomethyl)benzofuran Derivatives in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-(Aminomethyl)benzofuran derivatives in cancer cell line research. These compounds represent a promising class of molecules with demonstrated anticancer activities, including the induction of apoptosis and cell cycle arrest.
Introduction
Benzofuran scaffolds are prevalent in many bioactive compounds and have been extensively investigated for their therapeutic potential.[1] Specifically, derivatives of this compound and related structures have shown significant efficacy against a variety of cancer cell lines. Their mechanisms of action often involve the modulation of key cellular processes such as cell cycle progression and programmed cell death. This document summarizes the reported activities of these derivatives and provides standardized protocols for their evaluation in a laboratory setting.
Data Presentation: Anticancer Activity of Benzofuran Derivatives
The following tables summarize the in vitro anticancer activity of various benzofuran derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of 3-Amidobenzofuran Derivatives [1]
| Compound | HCT-116 (Colon) | HeLa (Cervical) | HT-29 (Colon) | MDA-MB-231 (Breast) |
| 28g | 5.20 µM | - | 9.13 µM | 3.01 µM |
Table 2: IC50 Values of 3-(Piperazinylmethyl)benzofuran Derivatives [2]
| Compound | Panc-1 (Pancreatic) | MCF-7 (Breast) | A549 (Lung) |
| 9e | - | - | 5.24 µM |
| 9h | 0.94 µM | 2.92 µM | 1.71 µM |
| 11d | 1.25 µM | 3.25 µM | 2.99 µM |
| 13b | - | - | 1.71 µM |
Table 3: IC50 Values of 3-Methyl/3-(morpholinomethyl)benzofuran Derivatives [3]
| Compound | A549 (Lung) | NCI-H23 (Lung) |
| 4b | - | 5.90 µM |
| 4c | 1.48 µM | - |
| 15a | 1.5 µM | 0.49 µM |
| 16a | - | 0.49 µM |
Table 4: Apoptosis Induction by Benzofuran Derivatives [3]
| Compound | Cell Line | Total Apoptosis (%) |
| 4b | A549 | 42.05% |
| 15a | NCI-H23 | 34.59% |
| 16a | NCI-H23 | 36.81% |
| Control | A549 | 1.37% |
| Control | NCI-H23 | 2.09% |
Signaling Pathways and Mechanisms of Action
Several signaling pathways have been identified as targets for this compound derivatives. These include pathways controlling the cell cycle and apoptosis.
p53-Dependent Cell Cycle Arrest
Certain benzofuran derivatives induce cell death predominantly through a p53-dependent pathway. This often involves the upregulation of p21 and p27, and an increase in cyclin B, leading to G2/M phase cell cycle arrest.
References
Application of 3-(Aminomethyl)benzofuran Derivatives in Alzheimer's Disease Research
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. A key pathological feature is the deficit in the neurotransmitter acetylcholine (ACh). Consequently, a primary therapeutic strategy involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade ACh. Furthermore, preventing the aggregation of Aβ peptides is another crucial target.
Recent research has focused on the development of multi-target-directed ligands that can simultaneously address different aspects of AD pathology. Within this context, derivatives of 3-(Aminomethyl)benzofuran have emerged as promising candidates. These compounds have been shown to exhibit potent inhibitory effects on both AChE and BuChE, as well as the ability to hinder the aggregation of Aβ peptides.[1][2][3][4] This document provides an overview of the application of these derivatives, along with detailed experimental protocols for their evaluation.
Mechanism of Action
This compound derivatives are designed as multifunctional agents to combat Alzheimer's disease.[1][3] Their primary mechanisms of action include:
-
Cholinesterase Inhibition: They act as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission.[1][3][4] Kinetic studies have shown that some of these derivatives, such as compound 5f, exhibit a mixed-type inhibition of AChE.[1][4]
-
Inhibition of Amyloid-Beta Aggregation: Certain derivatives have demonstrated the ability to inhibit both self-induced and AChE-induced aggregation of Aβ peptides.[1][3] This action helps in reducing the formation of amyloid plaques, a hallmark of Alzheimer's disease.
The following diagram illustrates the proposed dual mechanism of action of this compound derivatives in the context of Alzheimer's disease.
Caption: Dual inhibitory action of this compound derivatives.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of a series of novel 3-aminobenzofuran derivatives against AChE, BuChE, and Aβ aggregation.[1][3]
Table 1: Cholinesterase Inhibitory Activity of 3-Aminobenzofuran Derivatives (5a-p) [1][3]
| Compound | R | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| 5a | H | 2.51 ± 0.18 | 5.17 ± 0.42 |
| 5b | 4-F | 1.12 ± 0.09 | 3.28 ± 0.25 |
| 5c | 4-Cl | 1.45 ± 0.11 | 4.11 ± 0.31 |
| 5d | 4-Br | 1.98 ± 0.15 | 4.89 ± 0.39 |
| 5e | 3-OCH₃ | 81.06 ± 6.51 | > 100 |
| 5f | 2-F | 0.64 ± 0.05 | 1.88 ± 0.14 |
| 5g | 2-Cl | 0.98 ± 0.07 | 2.54 ± 0.21 |
| 5h | 2-Br | 1.21 ± 0.09 | 3.01 ± 0.24 |
| 5i | 2-CH₃ | 1.76 ± 0.13 | 4.23 ± 0.33 |
| 5j | 2-OCH₃ | 3.45 ± 0.28 | 6.87 ± 0.55 |
| 5k | 3,4-diCl | 2.89 ± 0.22 | 5.98 ± 0.47 |
| 5l | 2,4-diCl | 2.15 ± 0.17 | 4.99 ± 0.40 |
| 5m | 2,6-diCl | 1.58 ± 0.12 | 3.87 ± 0.30 |
| 5n | 4-NO₂ | 4.56 ± 0.37 | 8.12 ± 0.65 |
| 5o | 3-NO₂ | 6.78 ± 0.54 | 10.23 ± 0.81 |
| 5p | 2-NO₂ | 3.98 ± 0.31 | 7.45 ± 0.59 |
| Donepezil | - | 0.04 ± 0.003 | 3.54 ± 0.28 |
Data are presented as mean ± SEM of three independent experiments.
Table 2: Inhibition of Self- and AChE-Induced Aβ₁₋₄₂ Aggregation by Selected 3-Aminobenzofuran Derivatives [3]
| Compound | % Inhibition of Self-Induced Aβ Aggregation (at 10 µM) | % Inhibition of AChE-Induced Aβ Aggregation (at 100 µM) |
| 5a | 17.6 | Moderate |
| 5f | 29.8 | 30.1 |
| 5h | 38.8 | 35.6 |
| 5i | 24.8 | Moderate |
| 5l | 25.7 | Moderate |
| Donepezil | 14.9 | 25.7 |
Experimental Protocols
Synthesis of 3-Aminobenzofuran Derivatives (5a-p)
The synthesis of the target 3-aminobenzofuran derivatives can be achieved through a three-step process starting from 2-hydroxybenzonitrile.[1][3]
Caption: Three-step synthesis of 3-aminobenzofuran derivatives.
Step 1: Synthesis of 2-(pyridin-4-ylmethoxy)benzonitrile (3)
-
To a solution of 2-hydroxybenzonitrile (1) in a suitable solvent, add 4-(bromomethyl)pyridine (2) and potassium carbonate (K₂CO₃).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the product 3.
Step 2: Synthesis of 4-(3-aminobenzofuran-2-yl)pyridine (4)
-
Dissolve compound 3 in dimethylformamide (DMF).
-
Add potassium tert-butoxide (t-BuOK) and heat the mixture to 80°C.
-
Monitor the cyclization reaction by TLC.
-
Upon completion, perform an appropriate work-up to obtain compound 4.
Step 3: Synthesis of N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium chloride compounds (5a-p)
-
React compound 4 with the corresponding substituted benzyl halides in a suitable solvent.
-
Stir the mixture at room temperature to facilitate the quaternization of the pyridine nitrogen.
-
Isolate and purify the final products (5a-p).
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is used to determine the inhibitory activity of the compounds against AChE and BuChE.[3]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BuChE
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds and reference inhibitor (Donepezil)
Protocol:
-
Prepare solutions of enzymes, substrates, DTNB, and test compounds in phosphate buffer.
-
In a 96-well plate, add the buffer, DTNB solution, and the enzyme solution (AChE or BuChE).
-
Add various concentrations of the test compounds or the reference inhibitor to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BuChE).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Inhibition of Aβ₁₋₄₂ Aggregation Assay (Thioflavin T Assay)
This fluorescence-based assay is used to assess the ability of the compounds to inhibit the aggregation of Aβ peptides.[3]
Materials:
-
Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Test compounds and reference inhibitor (Donepezil)
-
For AChE-induced aggregation: Acetylcholinesterase (AChE)
Protocol for Self-Induced Aβ Aggregation:
-
Prepare a stock solution of Aβ₁₋₄₂ peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it in phosphate buffer to the desired concentration.
-
Incubate the Aβ₁₋₄₂ solution with various concentrations of the test compounds or the reference inhibitor in a 96-well plate.
-
Incubate the plate at 37°C for a specified period (e.g., 24-48 hours) with gentle agitation to promote aggregation.
-
After incubation, add Thioflavin T solution to each well.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) using a fluorescence plate reader.
-
The fluorescence intensity is proportional to the amount of aggregated Aβ fibrils.
-
Calculate the percentage of inhibition of Aβ aggregation for each compound concentration.
Protocol for AChE-Induced Aβ Aggregation:
-
Follow the same initial steps as for self-induced aggregation, but also add AChE to the incubation mixture.
-
The presence of AChE is known to accelerate the aggregation of Aβ peptides.
-
Proceed with the incubation, ThT addition, and fluorescence measurement as described above.
-
Calculate the percentage of inhibition of AChE-induced Aβ aggregation.
The following diagram outlines the general workflow for evaluating the potential of this compound derivatives as anti-Alzheimer's agents.
Caption: Workflow for the evaluation of 3-aminobenzofuran derivatives.
Conclusion
Derivatives of this compound represent a promising class of multi-target compounds for the treatment of Alzheimer's disease. Their ability to inhibit both cholinesterases and amyloid-beta aggregation addresses key aspects of AD pathology. The provided protocols offer a framework for the synthesis and in vitro evaluation of these and similar compounds, facilitating further research and development in this critical area of neuropharmacology. Further investigations into their neuroprotective effects, pharmacokinetics, and in vivo efficacy are warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-(Morpholinomethyl)benzofuran Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Morpholinomethyl)benzofuran derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. These scaffolds are integral to the development of novel therapeutic agents, particularly in oncology. Research has demonstrated their potential as potent anticancer agents, for instance, against non-small cell lung carcinoma, where they have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] The morpholinomethyl group at the 3-position of the benzofuran ring is often crucial for biological activity. This document provides detailed protocols for the synthesis of these valuable compounds, focusing on a multi-step pathway from 3-methylbenzofuran precursors, and also discusses the Mannich reaction as an alternative synthetic strategy.
I. Synthetic Methodologies
The synthesis of 3-(morpholinomethyl)benzofuran derivatives can be achieved through various routes. A common and effective method involves the functionalization of a pre-formed 3-methylbenzofuran ring system. This multi-step approach includes a selective bromination of the methyl group, followed by a nucleophilic substitution with morpholine. An alternative, more direct approach is the Mannich reaction, which introduces the aminomethyl group in a one-pot, three-component reaction.
Method 1: Multi-step Synthesis via Bromination and Nucleophilic Substitution
This method is a reliable pathway for obtaining 3-(morpholinomethyl)benzofuran derivatives, starting from an appropriate 3-methylbenzofuran precursor. The key steps involve the radical bromination of the 3-methyl group, followed by the introduction of the morpholine moiety via nucleophilic substitution.[1]
Experimental Workflow for Multi-step Synthesis
References
- 1. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 3-(Aminomethyl)benzofuran as a Cholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of 3-(Aminomethyl)benzofuran as a potential cholinesterase inhibitor. The protocols and data presented are synthesized from studies on structurally related benzofuran and 3-aminobenzofuran derivatives and are intended to serve as a guide for the experimental investigation of this compound class.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes.[1][2] A key pathological feature of AD is the deficiency in the neurotransmitter acetylcholine (ACh) due to its hydrolysis by cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][3][4] The inhibition of these enzymes is a major therapeutic strategy for the symptomatic treatment of AD.[1][4]
Benzofuran derivatives have emerged as a significant class of compounds with potent cholinesterase inhibitory activity.[2][5][6][7][8] The benzofuran scaffold is a core component of several biologically active molecules and has been identified as an important pharmacophore for the design of cholinesterase inhibitors.[2][8] Specifically, derivatives of 3-aminobenzofuran have shown promising inhibitory effects on both AChE and BChE, making them attractive candidates for further investigation as multi-target agents for AD.[9][10] This document outlines the in vitro methodologies to assess the cholinesterase inhibitory potential of this compound.
Cholinergic Signaling Pathway and Inhibition
The diagram below illustrates the cholinergic signaling pathway and the mechanism of action for cholinesterase inhibitors.
Caption: Cholinergic signaling pathway and the role of cholinesterase inhibitors.
Quantitative Data Summary
The following tables summarize the cholinesterase inhibitory activities of various benzofuran derivatives, providing a comparative baseline for the evaluation of this compound.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activities of Representative Benzofuran Derivatives
| Compound ID | Modification | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |
| 7c | Benzofuran-based derivative | 0.058 | - | [5] |
| 7e | Benzofuran-based derivative | 0.086 | - | [5] |
| Compound 20 | 2-Arylbenzofuran derivative | 0.086 ± 0.01 | - | [1][8] |
| Compound 20 | 3-Arylbenzofuranone derivative | 0.089 ± 0.01 | - | [3] |
| 10d | Benzofuran-triazole hybrid | 0.55 ± 1.00 | - | [7] |
| 5f | 3-Aminobenzofuran derivative | 0.64 | 0.82 | [9][10] |
| Donepezil | Reference Drug | 0.049 | - | [5] |
| Galantamine | Reference Drug | - | 35.3 | [11] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity. Lower values indicate higher potency. "-" indicates data not reported.
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used spectrophotometric method developed by Ellman et al.[12][13][14][15][16]
Principle: The assay measures the activity of AChE or BChE by quantifying the rate of production of thiocholine from the hydrolysis of the substrate acetylthiocholine (ATCI) or butyrylthiocholine (BTCI), respectively. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[14][17]
Workflow Diagram:
Caption: Workflow for the cholinesterase inhibition assay using Ellman's method.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel) or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
This compound (test compound)
-
Donepezil or Galantamine (reference inhibitor)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound, this compound, and the reference inhibitor in DMSO.
-
Prepare working solutions of the inhibitors by serial dilution in phosphate buffer. The final concentration of DMSO in the assay should not exceed 1%.
-
Prepare solutions of AChE (e.g., 0.25 U/mL) and BChE (e.g., 0.15 U/mL) in phosphate buffer.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a 10 mM solution of ATCI or BTCI in phosphate buffer.
-
-
Assay Protocol (96-well plate format):
-
To each well, add the following in order:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
20 µL of DTNB solution
-
10 µL of the test compound solution at various concentrations (or buffer for control)
-
10 µL of AChE or BChE solution
-
-
Mix and pre-incubate the plate at 37°C for 15 minutes.[16]
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm in kinetic mode for 5 minutes at 30-second intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
The percentage of inhibition (%I) is calculated using the following formula: %I = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the test compound.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Kinetic Studies of Cholinesterase Inhibition
Principle: To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type), kinetic studies are performed by measuring the enzyme activity at various concentrations of both the substrate and the inhibitor.[18][19] The data is then analyzed using graphical methods such as Lineweaver-Burk or Dixon plots.[18]
Workflow Diagram:
Caption: Workflow for kinetic analysis of cholinesterase inhibition.
Procedure:
-
Perform the cholinesterase inhibition assay as described in section 4.1.
-
Use a range of substrate (ATCI or BTCI) concentrations (e.g., 0.1 to 0.5 mM).[11]
-
For each substrate concentration, measure the initial reaction rates in the absence and presence of several concentrations of this compound (typically below and above its IC₅₀ value).
-
Plot the data using a double reciprocal plot (Lineweaver-Burk: 1/V vs. 1/[S]) or a Dixon plot (1/V vs. [I]).
-
The pattern of the lines on the plot will indicate the type of inhibition. For example, in competitive inhibition, the lines will intersect on the y-axis in a Lineweaver-Burk plot. Mixed-type inhibition is often observed for benzofuran derivatives.[9][10]
-
The inhibition constant (Ki) can be determined from replots of the slopes or intercepts of the primary plots.
Conclusion
The protocols and comparative data provided in these application notes offer a robust framework for the in vitro evaluation of this compound as a cholinesterase inhibitor. By following these standardized methods, researchers can obtain reliable and reproducible data on the compound's potency and mechanism of action, which is crucial for its further development as a potential therapeutic agent for Alzheimer's disease. The promising activity of related benzofuran derivatives suggests that this compound is a worthy candidate for detailed investigation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. attogene.com [attogene.com]
- 18. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Anti-proliferative Activity of Benzofurans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, including potent anti-proliferative and cytotoxic effects against various cancer cell lines.[1][2] These compounds often exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest, thereby inhibiting tumor growth.[3][4] This document provides a comprehensive guide to the experimental setup for evaluating the anti-proliferative activity of novel benzofuran derivatives, offering detailed protocols for key assays and guidance on data interpretation.
Key Experimental Assays
A thorough assessment of the anti-proliferative activity of benzofuran derivatives typically involves a panel of in vitro assays to determine cytotoxicity, effects on cell cycle progression, and the induction of apoptosis. The most common and robust methods include the MTT assay for cell viability, flow cytometry for cell cycle analysis, and Annexin V/Propidium Iodide (PI) staining for apoptosis detection.
Data Presentation: Anti-proliferative Activity of Benzofuran Derivatives
The anti-proliferative efficacy of various benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of representative benzofuran derivatives against a panel of human cancer cell lines.
Table 1: IC50 Values of Benzofuran Derivatives Against Various Cancer Cell Lines
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| Halogenated Benzofuran | Compound 1 | K562 (Leukemia) | 5.0 |
| HL-60 (Leukemia) | 0.1 | ||
| Compound 3 | HeLa (Cervical) | 1.136 | |
| Benzofuran-Isatin Conjugate | Compound 5a | SW-620 (Colorectal) | 8.7 |
| HT-29 (Colorectal) | 9.4 | ||
| Compound 5d | SW-620 (Colorectal) | 6.5 | |
| HT-29 (Colorectal) | 9.8 | ||
| 3-Amidobenzofuran | Compound 28g | MDA-MB-231 (Breast) | 3.01 |
| HCT-116 (Colon) | 5.20 | ||
| HT-29 (Colon) | 9.13 | ||
| Oxindole-Benzofuran Hybrid | Compound 22d | MCF-7 (Breast) | 3.41 |
| Compound 22f | MCF-7 (Breast) | 2.27 | |
| Benzofuran-Indole Hybrid | Compound 8aa | PC9 (Lung) | 0.32 |
| A549 (Lung) | 0.89 |
Data compiled from multiple sources.[1][2][5][6][7]
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[8][9] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Benzofuran derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11] PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.
Materials:
-
Cancer cell lines
-
Benzofuran derivatives
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of the benzofuran derivatives for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with cold PBS and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently.[12][13] Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase A to a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel. Collect at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Annexin V/PI Apoptosis Assay
The Annexin V/PI assay is a widely used method to detect apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[15]
Materials:
-
Cancer cell lines
-
Benzofuran derivatives
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (calcium-containing)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture and treat the cells with the benzofuran derivatives as described for the cell cycle analysis.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16][17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.
-
Data Analysis: Analyze the dot plots to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for assessing the anti-proliferative activity of benzofuran derivatives.
Benzofuran-Induced Apoptosis and G2/M Arrest Signaling Pathway
Many benzofuran derivatives induce apoptosis through the intrinsic (mitochondrial) pathway and cause cell cycle arrest at the G2/M checkpoint, often in a p53-dependent manner.[3][18][19] The diagram below provides a simplified representation of this signaling cascade.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]
- 3. Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Induction of G2 /M phase arrest and apoptosis of MCF-7 cells by novel benzofuran lignan via suppressing cell cycle proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. researchhub.com [researchhub.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 3-(Aminomethyl)benzofuran synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 3-(Aminomethyl)benzofuran. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed and reliable method is a two-step synthesis. The first step involves the radical halogenation of a suitable 3-methylbenzofuran precursor to form a 3-(halomethyl)benzofuran intermediate. This is followed by a Gabriel synthesis, where the intermediate reacts with potassium phthalimide and is subsequently treated with hydrazine to yield the desired primary amine. This method is generally favored as it effectively prevents the over-alkylation that can occur with direct amination methods.[1][2][3]
Q2: Can I directly aminomethylate benzofuran at the 3-position?
A2: Direct aminomethylation at the 3-position of the benzofuran ring is less commonly reported and can be challenging due to regioselectivity issues. Friedel-Crafts type reactions on benzofuran can lead to a mixture of products, with substitution often favoring the 2-position. The two-step approach involving halogenation and subsequent amination provides a more controlled and predictable synthesis of the 3-substituted product.
Q3: What are the main challenges in the Gabriel synthesis step?
A3: The Gabriel synthesis, while effective, can present some challenges. These include potentially low yields, the need for harsh conditions for the final cleavage of the phthalimide group, and difficulties in separating the final amine product from the phthalhydrazide byproduct.[2][4] Optimization of reaction conditions, such as solvent choice and purification techniques, is crucial for a successful outcome.
Q4: Are there alternatives to hydrazine for the cleavage of the N-alkylphthalimide intermediate?
A4: Yes, while hydrazinolysis (the Ing-Manske procedure) is the most common method, acidic or basic hydrolysis can also be employed.[2] However, these methods often require harsh conditions, such as high temperatures and strong acids or bases, which can lead to low yields and the formation of side products, especially with sensitive substrates.[2][4]
Troubleshooting Guides
Step 1: Halogenation of 3-Methylbenzofuran Precursor
Issue 1: Low yield of 3-(halomethyl)benzofuran and presence of starting material.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).- If starting material persists, consider extending the reaction time or incrementally increasing the molar equivalents of the halogenating agent (e.g., NBS). |
| Suboptimal Temperature | - For radical bromination with N-bromosuccinimide (NBS), ensure the reaction is maintained at reflux in a suitable solvent like carbon tetrachloride.[1][5] |
| Insufficient Radical Initiator | - Ensure an adequate amount of a radical initiator, such as dibenzoyl peroxide or AIBN, is used. The initiator may need to be added in portions to maintain a steady concentration of radicals. |
Issue 2: Formation of multiple products, including ring-halogenated benzofuran.
| Potential Cause | Suggested Solution |
| Incorrect Reaction Conditions | - Radical halogenation at the benzylic position is favored under non-polar conditions with a radical initiator. Electrophilic aromatic substitution on the benzofuran ring can occur under polar conditions or in the absence of an effective initiator. |
| Highly Reactive Substrate | - Benzofuran rings with electron-donating substituents can be susceptible to electrophilic attack. Use of N-bromosuccinimide (NBS) is generally more selective for benzylic bromination than using elemental bromine.[5] |
Step 2: Gabriel Synthesis of this compound
Issue 3: Low yield of N-(benzofuran-3-ylmethyl)phthalimide.
| Potential Cause | Suggested Solution |
| Poor Solubility of Potassium Phthalimide | - Use a polar aprotic solvent such as Dimethylformamide (DMF) to improve the solubility of potassium phthalimide and facilitate the SN2 reaction.[6][7] |
| Deactivated Alkyl Halide | - The reactivity of the 3-(halomethyl)benzofuran can be influenced by the halogen. Bromides are generally more reactive than chlorides. If using a chloride, consider adding a catalytic amount of sodium iodide to facilitate an in-situ Finkelstein reaction.[1] |
| Steric Hindrance | - The Gabriel synthesis is most effective with primary alkyl halides. While 3-(halomethyl)benzofuran is a primary halide, steric bulk on the benzofuran ring could slow the reaction. Ensure adequate reaction time and temperature.[4][8] |
Issue 4: Difficulty in isolating the final this compound product after hydrazinolysis.
| Potential Cause | Suggested Solution |
| Incomplete Precipitation of Phthalhydrazide | - After hydrazinolysis, acidify the reaction mixture with concentrated HCl and heat to reflux to ensure complete precipitation of the phthalhydrazide byproduct.[9] |
| Product Loss During Workup | - The final amine product may be water-soluble, especially in its protonated form. After removing the phthalhydrazide, basify the filtrate with a strong base (e.g., NaOH) to deprotonate the amine salt before extracting with an organic solvent.[9] |
| Emulsion Formation During Extraction | - If emulsions form during the aqueous workup, try adding brine (saturated NaCl solution) to break the emulsion. |
Experimental Protocols
Protocol 1: Synthesis of 3-(Bromomethyl)benzofuran
This protocol is a general procedure based on the bromination of 3-methylbenzofuran derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 3-methylbenzofuran precursor (1.0 eq.) in a dry, non-polar solvent such as carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (NBS) (1.05-1.1 eq.) and a catalytic amount of a radical initiator, such as dibenzoyl peroxide.
-
Reaction Conditions: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within several hours.
-
Workup: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Gabriel Synthesis of this compound
This protocol outlines the synthesis from the 3-(bromomethyl)benzofuran intermediate.
-
N-Alkylation:
-
In a round-bottom flask, suspend potassium phthalimide (1.1 eq.) in dry DMF.
-
Add a solution of 3-(bromomethyl)benzofuran (1.0 eq.) in DMF to the suspension.
-
Heat the reaction mixture with stirring. The temperature can be optimized, but typically ranges from 60-100 °C.
-
Monitor the reaction by TLC until the starting halide is consumed.
-
Cool the reaction mixture and pour it into water to precipitate the N-(benzofuran-3-ylmethyl)phthalimide. Filter the solid, wash with water, and dry.
-
-
Hydrazinolysis:
-
Suspend the N-(benzofuran-3-ylmethyl)phthalimide (1.0 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2-1.5 eq.) to the suspension.
-
Heat the mixture to reflux with stirring. A precipitate of phthalhydrazide should form.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Acidify the mixture with concentrated HCl and reflux for an additional hour to ensure complete precipitation of phthalhydrazide.
-
Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Treat the residue with a strong base (e.g., aqueous NaOH) to deprotonate the amine salt.
-
Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ether).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the this compound. Further purification can be achieved by distillation or chromatography.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of this compound. Please note that yields are highly dependent on the specific substrate and reaction scale.
Table 1: Halogenation of 3-Methylbenzofuran Precursors
| Halogenating Agent | Initiator | Solvent | Temperature | Typical Yield | Reference |
| NBS | Dibenzoyl Peroxide | CCl₄ | Reflux | Good to Excellent | [1][5] |
| Br₂ | (Not specified) | Acetic Acid | (Not specified) | Variable | [10] |
Table 2: Gabriel Synthesis with 3-(Halomethyl)benzofuran
| Halide | Solvent | Temperature | Cleavage Method | Typical Yield | Reference |
| Bromide | DMF | 60-100 °C | Hydrazinolysis | Moderate to Good | [6][7] |
| Chloride | DMF | 60-100 °C | Hydrazinolysis | Moderate | [8] |
Visualizing the Workflow and Troubleshooting
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: General experimental workflow for the two-step synthesis of this compound.
Caption: A logical troubleshooting guide for low yield in the Gabriel synthesis step.
References
- 1. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. orgosolver.com [orgosolver.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(Aminomethyl)benzofuran Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(Aminomethyl)benzofuran.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent synthetic strategies for obtaining this compound are:
-
Gabriel Synthesis: This classic method involves the reaction of a 3-(halomethyl)benzofuran (typically bromo- or chloromethyl) with potassium phthalimide, followed by the liberation of the primary amine using hydrazine or acid/base hydrolysis.[1][2][3] This method is known for preventing the over-alkylation that can occur with direct amination.[2]
-
Reduction of 3-Cyanobenzofuran: This approach involves the reduction of a 3-cyanobenzofuran precursor to the corresponding primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and other metal hydrides.[4]
Q2: How can I prepare the 3-(halomethyl)benzofuran and 3-cyanobenzofuran precursors?
A2: These precursors can be synthesized from commercially available starting materials. For instance, 3-formylbenzofuran can be a versatile intermediate.[5][6] The synthesis of 3-acylbenzofurans is also a relevant area of study.[5] The specific synthetic route will depend on the available starting materials and the desired scale of the reaction.
Q3: What are the critical parameters to control for a successful Gabriel synthesis of this compound?
A3: Key parameters for the Gabriel synthesis include:
-
Reaction Temperature: The initial alkylation step is typically performed at elevated temperatures to ensure the reaction goes to completion.
-
Solvent: A polar aprotic solvent is generally used for the SN2 reaction.
-
Hydrolysis Conditions: The choice between hydrazine and acid/base hydrolysis for the deprotection step can impact the overall yield and purity. Hydrazine is often preferred for milder conditions, but the resulting phthalhydrazide byproduct can sometimes be challenging to remove.[1][3]
Q4: What are the most effective reducing agents for the conversion of 3-cyanobenzofuran to this compound?
A4: Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reducing agent for this transformation.[4] However, other reducing agents such as borane complexes or catalytic hydrogenation could also be employed, potentially offering different levels of selectivity and milder reaction conditions. The choice of reducing agent may depend on the presence of other functional groups in the molecule.[7][8]
Q5: How can I purify the final this compound product?
A5: Purification is typically achieved through column chromatography on silica gel.[9][10] The choice of eluent system will depend on the polarity of the product and any impurities present. Acid-base extraction can also be a useful technique to separate the basic amine product from non-basic impurities.
Troubleshooting Guides
Gabriel Synthesis Route
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of N-(benzofuran-3-ylmethyl)phthalimide (alkylation step) | 1. Incomplete reaction. 2. Side reactions of the 3-(halomethyl)benzofuran starting material. 3. Low reactivity of the halide. | 1. Increase reaction time and/or temperature. Monitor reaction progress by TLC. 2. Ensure anhydrous conditions to prevent hydrolysis of the halide. 3. If using 3-(chloromethyl)benzofuran, consider converting it to the more reactive 3-(bromomethyl)benzofuran or 3-(iodomethyl)benzofuran. |
| Low yield of this compound (hydrolysis step) | 1. Incomplete hydrolysis of the phthalimide intermediate. 2. Degradation of the product under harsh hydrolysis conditions. | 1. For hydrazine hydrolysis, ensure a sufficient excess of hydrazine is used and allow for adequate reaction time. For acid/base hydrolysis, stronger conditions (higher temperature, longer time) may be needed.[3] 2. If using acid or base hydrolysis, consider switching to the milder hydrazinolysis. |
| Difficulty in removing phthalhydrazide byproduct | Phthalhydrazide can sometimes be difficult to separate from the desired amine product by chromatography. | 1. After the hydrazinolysis, acidify the reaction mixture to protonate the desired amine, making it water-soluble. The neutral phthalhydrazide can then be removed by filtration or extraction with an organic solvent. Neutralize the aqueous layer and extract the product. 2. Optimize the crystallization conditions for the product to leave the byproduct in the mother liquor. |
| Presence of unreacted starting material | Inefficient alkylation or hydrolysis. | Review and optimize the reaction conditions for the problematic step as described above. |
Reduction of 3-Cyanobenzofuran Route
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | 1. Incomplete reduction of the nitrile. 2. Over-reduction of the benzofuran ring (less common with LiAlH₄). 3. Formation of byproducts. | 1. Ensure the use of a sufficient excess of the reducing agent. Monitor the reaction by TLC. 2. Use a milder reducing agent if over-reduction is suspected. 3. Ensure anhydrous conditions, as water will quench the reducing agent. |
| Formation of an intermediate imine or aldehyde | Incomplete reduction. | Increase the amount of reducing agent and/or the reaction time. |
| Difficult work-up procedure | The work-up for LiAlH₄ reactions can be challenging due to the formation of aluminum salts. | Follow a standard Fieser work-up procedure (sequential addition of water, aqueous NaOH, and then more water) to precipitate the aluminum salts as a granular solid that can be easily filtered off. |
| Product is contaminated with starting material | Incomplete reaction. | Ensure the nitrile starting material is fully consumed before quenching the reaction. Use a slight excess of the reducing agent. |
Experimental Protocols
Protocol 1: Gabriel Synthesis of this compound
Step 1: Synthesis of N-(benzofuran-3-ylmethyl)phthalimide
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To a solution of 3-(bromomethyl)benzofuran (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford N-(benzofuran-3-ylmethyl)phthalimide.
Step 2: Hydrolysis of N-(benzofuran-3-ylmethyl)phthalimide
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Suspend N-(benzofuran-3-ylmethyl)phthalimide (1.0 eq) in ethanol.
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Add hydrazine hydrate (4-5 eq) to the suspension.
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Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve the desired amine product.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with aqueous sodium hydroxide and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of 3-Cyanobenzofuran
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To a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-cyanobenzofuran (1.0 eq) in anhydrous THF dropwise at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until TLC analysis shows the complete disappearance of the starting material.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Stir the resulting mixture at room temperature for 30 minutes to allow for the precipitation of aluminum salts.
-
Filter the mixture through a pad of celite and wash the filter cake with THF.
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Concentrate the filtrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Synthetic Routes for Aminobenzofuran Derivatives (Literature Data for Analogous Compounds)
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Reference(s) |
| Gabriel Synthesis | Halomethyl-benzofuran | Potassium phthalimide, Hydrazine | 50-85 | >95 (after chromatography) | [9][10] |
| Nitrile Reduction | Cyano-benzofuran | LiAlH₄ | 60-90 | >95 (after chromatography) | [11] |
Note: Yields and purities are approximate and can vary significantly based on the specific substrate and reaction conditions.
Mandatory Visualizations
Caption: Synthetic workflows for this compound.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bloomtechz.com [bloomtechz.com]
- 8. 还原剂 [sigmaaldrich.com]
- 9. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aminobenzofuran Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of aminobenzofurans.
Troubleshooting Guides
This section is designed to help you troubleshoot specific issues you may encounter during your experiments. The guides are in a question-and-answer format, linking common problems to potential side products and offering actionable solutions.
Route 1: Reduction of Nitrobenzofurans
Q1: After reducing my nitrobenzofuran, my TLC plate shows multiple spots close to the product spot, and the yield is low. What are these impurities?
A: This is a common issue when reducing nitroarenes. The likely impurities are intermediates from the reduction process that have not fully converted to the desired amine.
-
Likely Side Products:
-
Nitrosobenzofuran: Formed as the initial reduction intermediate.
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Hydroxylaminobenzofuran: The subsequent reduction intermediate. These species can be unstable and may lead to further side products.
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Azoxy- and Azobenzofurans: These can form from the condensation of nitroso and hydroxylamino intermediates, especially under neutral or basic conditions.
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Over-reduction Products: In cases of vigorous catalytic hydrogenation, the benzene ring of the benzofuran can be reduced, leading to cyclohexyl derivatives.
-
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction is monitored by TLC until the starting material and any intermediates are fully consumed.
-
Choice of Reducing Agent: The choice of reducing agent can significantly impact the product distribution.
-
Catalytic Hydrogenation (e.g., Pd/C, PtO₂): Generally clean, but can lead to over-reduction. Ensure careful control of hydrogen pressure and reaction time.
-
Metal/Acid (e.g., SnCl₂, Fe/HCl): Effective and often chemoselective for the nitro group. However, the workup can be challenging.
-
-
Workup Procedure:
-
When using SnCl₂, the formation of tin salts upon basification can be problematic, leading to emulsions and difficulty in product extraction. It is crucial to adjust the pH carefully and consider filtration aids like Celite.
-
| Side Product | Conditions Favoring Formation | Suggested Mitigation Strategy |
| Nitroso/Hydroxylamino Intermediates | Incomplete reaction, insufficient reducing agent. | Increase reaction time, add more equivalents of the reducing agent, and monitor the reaction closely by TLC. |
| Azoxy/Azo Compounds | Neutral or basic conditions, presence of nitroso intermediates. | Ensure acidic conditions if using a metal/acid system. For catalytic hydrogenation, ensure complete reduction to the amine. |
| Over-reduction Products | High hydrogen pressure, prolonged reaction time with catalysts like Pd/C. | Use a less active catalyst (e.g., Raney Nickel), lower the hydrogen pressure, and carefully monitor the reaction progress. |
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
Q2: I am performing a Buchwald-Hartwig amination on a halobenzofuran, but I am observing a significant amount of the dehalogenated benzofuran and my yields are low.
A: The formation of a dehalogenated arene is a known side reaction in Buchwald-Hartwig aminations, primarily caused by β-hydride elimination.
-
Likely Side Product:
-
Hydrodehalogenated Benzofuran: The halogen atom is replaced by a hydrogen atom.
-
Imine Product: Formed from the amine coupling partner after β-hydride elimination.
-
Troubleshooting Steps:
-
Ligand Choice: The choice of phosphine ligand is critical in minimizing β-hydride elimination. Bulky, electron-rich ligands are generally preferred as they favor reductive elimination over β-hydride elimination.
-
Base Selection: Use a non-nucleophilic, sterically hindered base. Sodium tert-butoxide is commonly used and is often effective.
-
Temperature Control: While the reaction often requires heating, excessively high temperatures can promote side reactions. Optimize the temperature to find a balance between a reasonable reaction rate and minimal side product formation.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromobenzofuran [1]
-
To an oven-dried Schlenk tube, add 4-bromobenzofuran (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like XPhos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 4-aminobenzofuran derivative.
Route 3: Copper-Catalyzed Ullmann Condensation
Q3: My Ullmann reaction to synthesize an aminobenzofuran is giving me a complex mixture of products, including what appears to be a biaryl derivative of my starting material.
A: The Ullmann condensation is notorious for requiring harsh reaction conditions, which can lead to several side products. Homo-coupling of the aryl halide is a common side reaction.
-
Likely Side Products:
-
Homo-coupling Products: Two molecules of the halobenzofuran couple to form a bi-benzofuran derivative.
-
Unreacted Starting Materials: Due to the often high temperatures and long reaction times, ensuring complete conversion can be difficult.
-
Isomeric Products: Depending on the substrate, the formation of other isomers may be possible.
-
Troubleshooting Steps:
-
Catalyst and Ligand: While traditional Ullmann reactions use copper powder, modern methods often employ soluble copper(I) salts with ligands (e.g., diamines, phenanthrolines) which can allow for milder reaction conditions and improved selectivity.
-
Reaction Conditions: Carefully optimize the temperature and reaction time. Incomplete reactions can result from temperatures that are too low or reaction times that are too short. Conversely, excessively high temperatures can lead to decomposition and more side products.
-
Purity of Starting Materials: Ensure that the starting halobenzofuran and amine are pure, as impurities can lead to undesired side reactions.
| Side Product | Conditions Favoring Formation | Suggested Mitigation Strategy |
| Homo-coupling of Halobenzofuran | High temperatures, high concentration of the halobenzofuran. | Use a ligand-supported copper catalyst to promote the desired C-N bond formation at lower temperatures. |
| Unreacted Starting Materials | Insufficiently high temperature or short reaction time. | Carefully increase the temperature and/or reaction time while monitoring for the formation of decomposition products. |
| Isomeric Products | Substrate-dependent, may be inherent to the reaction mechanism. | Optimize reaction conditions (temperature, solvent, base) to favor the formation of the desired isomer. Re-purification may be necessary. |
Route 4: Smiles Rearrangement
Q4: I am attempting a Smiles rearrangement to synthesize a 4-aminobenzofuran from a 4-hydroxybenzofuran derivative, but the reaction is messy and the yield of the desired product is low.
A: The Smiles rearrangement involves an intramolecular nucleophilic aromatic substitution and can be sensitive to reaction conditions. Incomplete rearrangement or side reactions of the starting materials or intermediates can lead to a complex product mixture.
-
Likely Side Products:
-
Hydrolysis Products: The amide functionality in the intermediate can be susceptible to hydrolysis, especially if the reaction is worked up under acidic or basic conditions before the rearrangement is complete.
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Unrearranged Starting Material/Intermediates: If the rearrangement does not go to completion, you will isolate the starting ether intermediate.
-
Decomposition Products: The starting materials or intermediates may be unstable under the reaction conditions, leading to decomposition.
-
Troubleshooting Steps:
-
Base and Solvent: The choice of base and solvent is crucial. Strong, non-nucleophilic bases like sodium hydride are often used. The solvent should be anhydrous and polar aprotic, such as DMF or dioxane.
-
Temperature Control: The rearrangement step often requires heating. The optimal temperature should be determined experimentally to ensure complete rearrangement without causing decomposition.
-
Reaction Monitoring: Closely monitor the progress of both the initial ether formation and the subsequent rearrangement by TLC to ensure each step goes to completion before proceeding with the workup.
Experimental Protocol: Synthesis of 4-Aminobenzofuran via Smiles Rearrangement [2]
-
Step 1: Synthesis of 2-(Benzofuran-4-yloxy)-2-methyl-propionamide
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To a solution of 4-hydroxybenzofuran (1.0 eq) in a suitable solvent such as dioxane, add sodium hydride (1.1 eq) portion-wise at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes.
-
Add 2-bromo-2-methylpropionamide (1.2 eq) and heat the reaction mixture to reflux for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Smiles Rearrangement and Hydrolysis
-
To a solution of 2-(benzofuran-4-yloxy)-2-methyl-propionamide (1.0 eq) in N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq) at 0 °C.
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Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the rearrangement by TLC.
-
Once the rearrangement is complete, carefully add the reaction mixture to a solution of hydrochloric acid (e.g., 6M) and heat to reflux to hydrolyze the amide.
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Cool the mixture and neutralize with a suitable base (e.g., sodium bicarbonate).
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Extract the aqueous layer with ethyl acetate.
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Dry the combined organic layers, filter, and concentrate to yield 4-aminobenzofuran.
-
Frequently Asked Questions (FAQs)
Q: What is the best general method for purifying aminobenzofurans?
A: Column chromatography on silica gel is the most common method for purifying aminobenzofurans. However, due to the basic nature of the amino group, tailing on the TLC and poor separation on the column can be an issue. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (~1%), to your eluent. For particularly stubborn separations, using neutral alumina as the stationary phase can be beneficial. Recrystallization is also a powerful technique for final purification if a suitable solvent system can be found.
Q: My aminobenzofuran product is unstable and decomposes upon standing. How can I improve its stability?
A: Aromatic amines can be susceptible to oxidation, which can lead to discoloration and decomposition. To improve stability, store the purified aminobenzofuran under an inert atmosphere (e.g., argon or nitrogen) in a sealed container, protected from light, and at a low temperature (e.g., in a refrigerator or freezer). If the amine is particularly sensitive, it can be converted to a more stable salt (e.g., hydrochloride salt) for long-term storage.
Q: I am having trouble with the workup of my SnCl₂ reduction of a nitrobenzofuran due to the formation of tin salts. What is the best way to handle this?
A: The formation of tin hydroxides upon basification is a well-known issue with SnCl₂ reductions. Here are a few tips for a smoother workup:
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After the reaction is complete, pour the mixture into a large volume of ice water.
-
Carefully basify the mixture with a saturated solution of sodium bicarbonate to a pH of 8-9. Be prepared for significant precipitation.
-
Filter the entire mixture through a pad of Celite to remove the tin salts before extracting your product from the filtrate.
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Alternatively, after basification, you can perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate), carrying the tin salt slurry along with the aqueous layer. The phases can be separated, and the combined organic layers can then be washed and dried. This can be messy but is often effective.
Visualizations
Caption: A logical workflow for troubleshooting common issues in aminobenzofuran synthesis.
Caption: Overview of synthetic pathways to aminobenzofurans and their common side products.
References
Technical Support Center: Benzofuran Cyclization Reactions
Welcome to the technical support center for benzofuran cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of benzofurans.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My benzofuran synthesis is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?
Answer: Low yields in benzofuran synthesis can be attributed to several factors, making a systematic evaluation of your reaction parameters essential. Key areas to investigate include catalyst activity, reaction conditions, and the quality of your starting materials.[1][2]
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Catalyst Inactivity: The catalyst may be unsuitable for your specific substrates or may have degraded. For palladium-based catalysts, ensure the quality of the palladium source (e.g., Pd(OAc)₂) and any associated ligands.[1][2] In Sonogashira coupling followed by cyclization, a co-catalyst like copper iodide (CuI) can be crucial.[1][3] Consider using fresh catalyst, pre-catalysts, or ensuring anaerobic conditions to prevent deactivation.[1][2]
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Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base are critical. Many benzofuran syntheses require elevated temperatures to proceed efficiently; however, excessively high temperatures can lead to decomposition.[4] The polarity of the solvent and the strength of the base can significantly impact the reaction's success. Common bases include cesium carbonate (Cs₂CO₃), triethylamine (NEt₃), and potassium carbonate (K₂CO₃).[1][2]
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Poor Quality of Starting Materials: Impurities in your starting materials or solvent can poison the catalyst or lead to unwanted side reactions.[1] Ensure all reagents are pure and that solvents are dry and degassed, especially for air- and moisture-sensitive reactions.[2][4]
-
Substrate-Specific Issues: The electronic and steric properties of substituents on your starting materials can profoundly impact the reaction. Electron-withdrawing groups can sometimes decrease the reaction rate, while bulky substituents near the reaction site may hinder the approach of the catalyst.[1]
A logical workflow for troubleshooting low yields is presented below:
Issue 2: Significant Formation of Side Products
Question: My reaction is producing a significant amount of side products. How can I improve the selectivity towards the desired benzofuran?
Answer: The formation of side products is a common challenge in benzofuran synthesis. Optimizing for selectivity is key.
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Reaction Time and Temperature: Prolonged reaction times or incorrect temperatures can promote the formation of undesired products.[1] It is advisable to monitor the reaction progress closely by TLC or GC-MS and quench the reaction upon consumption of the limiting reagent.
-
Ligand Selection: In metal-catalyzed reactions, the choice of ligand is crucial for selectivity. Different ligands can influence the steric and electronic environment around the metal center, favoring the desired reaction pathway.
-
Homocoupling of Alkynes: In Sonogashira-type reactions, the homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, particularly when a copper co-catalyst is used.[2] To mitigate this, one can try minimizing the concentration of the copper catalyst, consider a copper-free protocol, or add the alkyne slowly to the reaction mixture.[2]
-
Intermolecular vs. Intramolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at high dilution can favor the formation of the cyclic product.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for benzofuran synthesis?
A1: Palladium-based catalysts are widely used, often in combination with a copper co-catalyst, for reactions like the Sonogashira coupling followed by intramolecular cyclization.[3][7] Other transition metals like nickel and rhodium have also been employed.[7][8] Copper-catalyzed reactions offer a more cost-effective alternative to palladium.[3]
Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?
A2: The electronic nature of substituents can significantly influence the reaction rate and yield. Electron-donating groups on salicylaldehydes have been observed to lead to high yields of the target molecules.[7] Conversely, electron-withdrawing groups can sometimes decrease the reaction rate by making the aromatic ring less reactive.[2]
Q3: Are there any "green" or more environmentally friendly methods for benzofuran synthesis?
A3: Yes, research is ongoing to develop more sustainable methods. One approach involves the use of deep eutectic solvents (DES) as a reaction medium, which are biodegradable and have low toxicity.[3]
Data Presentation
Table 1: Optimization of Palladium-Copper Catalyzed Benzofuran Synthesis
This table presents illustrative data on how different reaction parameters can affect the yield of a typical Sonogashira coupling and cyclization reaction.
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | (PPh₃)PdCl₂ / CuI | TEA | DMF | 100 | 75 |
| 2 | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Acetonitrile | 80 | 68 |
| 3 | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 110 | 85 |
Data is illustrative and compiled from typical conditions reported in the literature.[4]
Experimental Protocols
High-Yield Synthesis via Sonogashira Coupling and Cyclization
This protocol is a widely used method for the synthesis of 2-substituted benzofurans.[2][3]
-
To a dried Schlenk flask under an argon atmosphere, add the o-iodophenol (1.0 mmol), terminal alkyne (1.2 mmol), (PPh₃)PdCl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[4]
-
Add anhydrous triethylamine (3.0 mL) and anhydrous DMF (5.0 mL) via syringe.[4]
-
Stir the reaction mixture at 100 °C and monitor the progress by TLC.[4]
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Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.[4]
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).[4]
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4]
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Purify the crude product by column chromatography on silica gel to afford the desired benzofuran derivative.[3][4]
Signaling Pathways and Mechanisms
Proposed Catalytic Cycle for Palladium-Catalyzed Benzofuran Synthesis
The following diagram illustrates a simplified catalytic cycle for the Sonogashira coupling and subsequent intramolecular cyclization to form a benzofuran.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-(Aminomethyl)benzofuran Derivatives
Welcome to the technical support center for the purification of 3-(Aminomethyl)benzofuran derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound derivatives?
The primary challenge in purifying this compound derivatives stems from the basicity of the aminomethyl group. This functional group can lead to several issues during purification, including:
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Streaking on silica gel chromatography: The basic amine can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and streaking of the compound.[1][2][3][4]
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Poor solubility: The free base form may have different solubility profiles compared to its salt form, which can complicate the choice of solvents for chromatography and recrystallization.
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Potential for side reactions: The nucleophilic nature of the amine can make the compound susceptible to degradation or reaction with certain solvents or impurities.
Q2: What are the most common purification techniques for this compound derivatives?
The most common techniques for purifying these derivatives are:
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Column Chromatography: This is a widely used method, often with modifications to address the basicity of the amine.[3][4]
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Recrystallization: This is an effective method for obtaining highly pure crystalline material, especially when the compound is converted to its salt form.
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Acid-Base Extraction: This technique is useful for separating the basic this compound derivative from neutral or acidic impurities.[5][6][7]
Q3: How can I visualize this compound derivatives on a TLC plate?
Since many benzofuran derivatives are UV active due to the aromatic ring system, UV light (254 nm) is the primary method for visualization.[2] For derivatives that are not UV active or for better visualization, specific chemical stains can be used. Given the presence of the amine group, the following stains are effective:
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Ninhydrin stain: Specific for primary and secondary amines, typically producing pink or purple spots upon heating.
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Potassium permanganate stain: A general oxidizing stain that reacts with many functional groups, including amines, often appearing as yellow or brown spots on a purple background.
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Iodine vapor: A general stain that can visualize a wide range of organic compounds.[2]
Troubleshooting Guides
Guide 1: Column Chromatography
Issue: My compound is streaking or tailing on the silica gel column.
This is a common issue when purifying basic compounds like this compound on standard silica gel.[1][2][3]
Solutions:
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Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to the eluent to neutralize the acidic silanol groups on the silica gel. This minimizes the strong interaction with your basic compound.[3][4]
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Alternative Stationary Phases: If mobile phase modification is not effective, consider using a different stationary phase.
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Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.
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Amine-functionalized silica: This is a specialty silica gel that has been treated to have a basic surface, which is ideal for purifying amines.[4]
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Reversed-Phase Chromatography (C18): This can be an effective alternative, particularly for polar amines.[3]
-
-
Amine Protection: If purification of the free amine proves difficult, consider protecting the amine group (e.g., as a Boc-carbamate). The protected compound will be less polar and less basic, making it much easier to purify on standard silica gel. The protecting group can then be removed in a subsequent step.
Quantitative Comparison of Mobile Phase Modifiers for Column Chromatography
| Modifier | Typical Concentration | Advantages | Disadvantages |
| Triethylamine (TEA) | 0.1 - 2% (v/v)[3] | Volatile, easily removed under vacuum. | Strong odor. |
| Ammonia (aq) | 1 - 2% (v/v) in polar solvent[3] | Effective at neutralizing silica. | Can introduce water into the column. |
| Pyridine | 0.1 - 1% (v/v) | Effective for some amines. | High boiling point, difficult to remove. |
Issue: My compound is not eluting from the column.
This can happen if the compound is very polar or if it is strongly adsorbed to the silica gel.
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).
-
Use a Stronger Eluent System: For very polar amines, a solvent system like dichloromethane/methanol/ammonium hydroxide may be necessary.
-
Check for Salt Formation: If an acidic solvent was used during workup, your compound may have formed a salt which is highly polar and will not elute from a silica gel column with common organic solvents. In this case, you may need to neutralize the sample before loading it onto the column.
Guide 2: Recrystallization
Issue: I am having difficulty finding a suitable solvent for recrystallization.
The choice of solvent is critical for successful recrystallization.
Solutions:
-
Solvent Screening: Test the solubility of your compound in a variety of solvents of different polarities (e.g., hexane, ethyl acetate, ethanol, water) at both room temperature and at the solvent's boiling point. An ideal solvent will dissolve the compound when hot but not when cold.
-
Use a Solvent Pair: If a single solvent is not suitable, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy. Allow the solution to cool slowly to induce crystallization.
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Recrystallize as a Salt: this compound derivatives can often be purified by converting them to their hydrochloride (HCl) or other acid addition salts. These salts are typically more crystalline than the free base.
-
Procedure: Dissolve the crude free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of HCl in the same or another miscible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete. The resulting salt can then be recrystallized from a suitable solvent system, often a polar solvent like ethanol or an ethanol/ether mixture.[8]
-
Common Recrystallization Solvents for Amine Hydrochloride Salts
| Solvent/Solvent System | Polarity | Comments |
| Ethanol | Polar | A common choice for polar salts. |
| Isopropanol | Polar | Often a good alternative to ethanol. |
| Ethanol/Diethyl Ether | Polar/Non-polar | A good solvent pair for inducing crystallization. |
| Methanol/Dichloromethane | Polar/Medium Polarity | Can be effective for less polar salts. |
Experimental Protocols
Protocol 1: Column Chromatography with a Basic Modifier
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., hexane with 1% triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibration: Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.
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Sample Loading: Dissolve your crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the column.
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Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate system, with both containing 1% triethylamine).
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification via Acid-Base Extraction
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Dissolution: Dissolve the crude reaction mixture containing the this compound derivative in an appropriate organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
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Acidic Extraction: Add an aqueous solution of a weak acid (e.g., 1 M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. The basic this compound will be protonated and move into the aqueous layer as its hydrochloride salt, while neutral and acidic impurities will remain in the organic layer.
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Layer Separation: Separate the aqueous layer from the organic layer.
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Back-washing (Optional): Wash the aqueous layer with fresh organic solvent to remove any remaining neutral or acidic impurities.
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Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or a saturated solution of sodium bicarbonate) with stirring until the solution is basic (check with pH paper). The protonated amine will be neutralized, and the free base of the this compound derivative will precipitate out or form an oily layer.
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Extraction of Pure Product: Extract the aqueous layer with a fresh portion of organic solvent (e.g., diethyl ether or dichloromethane). The purified free base will move into the organic layer.
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Drying and Solvent Removal: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified this compound derivative.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting logic for streaking during column chromatography.
Caption: Workflow for purification using acid-base extraction.
References
- 1. brainly.com [brainly.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
overcoming solubility issues with 3-(Aminomethyl)benzofuran in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with 3-(Aminomethyl)benzofuran in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility properties of this compound?
Q2: Why does my this compound precipitate when I dilute my DMSO stock into aqueous assay buffer?
A2: This is a common issue known as "solvent shock."[3] this compound is likely much more soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) than in an aqueous buffer. When a concentrated DMSO stock is rapidly diluted into the buffer, the solvent environment changes drastically, causing the compound's solubility limit to be exceeded, which results in precipitation.[3] The final concentration of DMSO should be kept as low as possible, ideally below 1% (v/v), as higher concentrations can also be toxic to cells.[4]
Q3: How does pH affect the solubility of this compound?
A3: The aminomethyl group is basic and will be protonated at acidic pH. This positive charge significantly increases the molecule's interaction with water, thereby enhancing its solubility. As the pH of the solution increases and approaches the compound's pKa, the amino group becomes deprotonated and neutral, reducing its hydrophilicity and causing a decrease in aqueous solubility. Therefore, maintaining a slightly acidic pH (if compatible with your assay) can be a key strategy to keep the compound in solution.
Q4: What are the first steps I should take to troubleshoot precipitation?
A4: The first steps involve optimizing your dilution procedure and lowering the final compound concentration. Pre-warming your aqueous buffer to the experimental temperature (e.g., 37°C) and adding the DMSO stock solution slowly while vortexing can help.[3] If precipitation still occurs, the most straightforward solution is to lower the final concentration of the compound to stay below its thermodynamic solubility limit.[4]
Q5: Can I use a solution that has a visible precipitate in my experiment?
A5: No, it is strongly advised not to use a solution with a visible precipitate. The presence of solid particles means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[3]
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent Shock / High Supersaturation | Decrease the final concentration of the compound. | The compound remains in solution at a lower concentration.[4] |
| Perform a serial dilution. First, dilute the DMSO stock into an intermediate solution (e.g., 50% DMSO/50% buffer or media with 10% serum) before the final dilution into the assay buffer. | A gradual change in solvent polarity prevents the compound from crashing out of solution.[4] | |
| pH-Dependent Insolubility | Prepare the aqueous buffer at a slightly more acidic pH (e.g., pH 6.0-6.5), if compatible with your assay system. | The basic aminomethyl group becomes protonated, increasing aqueous solubility. |
| Low Kinetic Solubility | Increase the mixing energy upon dilution. Add the DMSO stock to the aqueous buffer while the buffer is being gently vortexed or by pipetting up and down rapidly. | Improved mixing can help achieve and maintain a supersaturated state for the duration of the experiment.[4] |
Issue 2: Compound precipitates over the course of the experiment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Thermodynamic Insolubility | The compound concentration is above its thermodynamic solubility limit in the final assay medium. Lower the final working concentration of the compound. | The compound remains soluble throughout the assay at a lower concentration.[4] |
| Temperature Fluctuations | Ensure all assay components and the incubator are maintained at a constant, controlled temperature. Pre-warm all solutions to the assay temperature before mixing. | Stable temperature prevents temperature-induced precipitation.[3][5] |
| Interaction with Media Components | Test the compound's solubility in the specific cell culture medium over the intended experiment duration. Components like salts or proteins can sometimes cause precipitation.[3] | Identifies if a specific media component is causing the issue, allowing for potential reformulation of the buffer system. |
| Compound Instability | Assess the stability of the compound in the assay buffer over the time course of the experiment. Degradation products may be less soluble. | If the compound is unstable, a shorter assay incubation time may be necessary.[4] |
Quantitative Data Summary
Table 1: Physicochemical Properties of Benzofuran and Estimated Properties for this compound
| Property | Benzofuran (Parent Compound) | This compound (Estimated) |
| Molecular Weight | 118.13 g/mol [6] | 147.17 g/mol |
| Water Solubility | Insoluble[1][2] | Low, but enhanced at acidic pH |
| logP | 2.67 | Lower than 2.67 (more hydrophilic) |
| pKa (Strongest Basic) | -2.9 (Estimated) | ~8.0 - 10.0 (Estimated for the aminomethyl group) |
Table 2: Common Solubilizing Excipients and Co-solvents
| Agent | Type | Typical Final Concentration | Notes |
| DMSO | Organic Solvent | < 0.5% (v/v) | Standard for stock solutions. Check cell line tolerance.[7] |
| Ethanol | Organic Solvent | 1-5% (v/v) | Can be used as an intermediate solvent. |
| PEG 400 | Co-solvent / Polymer | 1-10% (v/v) | Water-miscible and generally well-tolerated by cells. |
| Hydroxypropyl-β-cyclodextrin | Complexation Agent | 1-10 mM | Forms inclusion complexes to shield the hydrophobic core.[7] |
| Tween-20 / Triton X-100 | Non-ionic Surfactant | 0.001 - 0.01% (v/v) | Can help prevent aggregation, but must be tested for assay interference. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh out 1.47 mg of this compound (MW: 147.17 g/mol ).
-
Add 1 mL of anhydrous (dry) DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol helps determine the maximum concentration at which the compound remains visually soluble in your specific buffer over a set period.
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Prepare a series of dilutions of your 10 mM DMSO stock solution in DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).
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In a clear 96-well plate, add 198 µL of your final assay buffer to each well.
-
Add 2 µL of each DMSO dilution to the corresponding wells (this maintains a final DMSO concentration of 1%). Also include a DMSO-only control.
-
Mix the plate well and incubate under your standard assay conditions (e.g., 37°C for 2 hours).
-
Visually inspect each well for signs of precipitation (cloudiness, turbidity, or visible particles) against a dark background.
-
For a more quantitative measure, read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600-650 nm) to detect light scattering from precipitates.[4]
-
The highest concentration that remains clear is your approximate kinetic solubility limit.
Protocol 3: Solubilization Using pH Adjustment
-
Determine if your biological assay can tolerate a pH range between 6.0 and 7.0.
-
Prepare your assay buffer (e.g., a phosphate or HEPES-based buffer) and adjust the pH to the desired acidic value (e.g., 6.5) using HCl.
-
Attempt to dissolve this compound directly in this acidic buffer or dilute your DMSO stock into it.
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The protonated aminomethyl group should confer higher solubility. Always confirm that the final pH of your assay medium is within the acceptable range for your cells or proteins.
Visualizations
References
- 1. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzofuran CAS#: 271-89-6 [m.chemicalbook.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. CAS#:1540832-33-4 | 3-(Aminomethyl)-1-benzofuran-2-carboxylic acid | Chemsrc [chemsrc.com]
- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 6. 2,3-苯并呋喃 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
strategies to minimize byproduct formation in benzofuran synthesis
Welcome to the technical support center for benzofuran synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and minimize byproduct formation in their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during benzofuran synthesis.
Problem 1: Low Yield in Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Traditional methods often require several hours at reflux. Consider extending the reaction time. Alternatively, microwave irradiation can significantly reduce reaction times to as little as 5 minutes.[1][2][3] | An increase in the yield of the desired benzofuran-2-carboxylic acid. |
| Incorrect Base Strength or Concentration | The strength and amount of the base are critical. Sodium hydroxide in ethanol or methanol is commonly used. Ensure the base is fully dissolved and a sufficient molar excess is used. | Improved reaction efficiency and higher product yield. |
| Sub-optimal Reaction Temperature | If using conventional heating, ensure the reaction mixture reaches and maintains the appropriate reflux temperature. For microwave-assisted synthesis, optimizing the power and temperature can lead to near-quantitative yields.[2] | Higher conversion rate and minimized unreacted starting materials. |
Problem 2: Significant Byproduct Formation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Homocoupling of Alkynes | This is a common side reaction. It can often be suppressed by using a lower catalyst loading and ensuring efficient stirring.[1] The use of a co-catalyst like copper iodide (CuI) can also help to minimize this.[4] | A cleaner reaction profile with a significant reduction in alkyne homocoupling byproducts. |
| Reduction of the Aryl Halide | The aryl halide starting material can be reduced to the corresponding arene. This is more likely if there are hydride sources in the reaction mixture or if the catalyst system is not optimal.[1] Ensure anhydrous solvents and inert atmosphere. | Minimized formation of the reduced arene byproduct. |
| Ligand Decomposition or Inefficiency | The choice of phosphine ligand is crucial. Some ligands can degrade at higher temperatures. Consider screening different ligands or using a ligandless system where applicable. | Improved catalyst stability and selectivity towards the desired cross-coupling product. |
Problem 3: Failure of Intramolecular Wittig Reaction for Benzofuran Synthesis
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ylide Instability | The phosphonium ylide may be unstable. It can be beneficial to generate the ylide in the presence of the carbonyl group to facilitate an immediate reaction.[1] | Successful formation of the benzofuran product by trapping the unstable ylide as it is formed. |
| Incorrect Base | The choice of base is critical for ylide formation. Strong bases like n-butyllithium or sodium hydride are often required for non-stabilized ylides.[1] | Efficient generation of the phosphonium ylide, leading to the desired intramolecular cyclization. |
| Steric Hindrance | Steric hindrance around the reacting centers can prevent the necessary cyclization.[1] Redesigning the substrate to reduce steric bulk near the reacting sites may be necessary. | Improved accessibility of the reacting centers, allowing for successful cyclization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the benzofuran core?
A1: Common methods include the Perkin rearrangement to form benzofuran-2-carboxylic acids, palladium-catalyzed cross-coupling reactions (like Sonogashira and Heck), intramolecular Wittig reactions, and acid-catalyzed cyclizations of α-aryloxyketones.[5][6]
Q2: How can I minimize the formation of regioisomeric byproducts in my synthesis?
A2: The formation of regioisomers is often dependent on the substitution pattern of your starting materials and the reaction mechanism. For reactions involving electrophilic cyclization, the electronics of the aromatic ring will dictate the position of ring closure. In metal-catalyzed reactions, the choice of ligand and reaction conditions can often influence regioselectivity. Careful consideration of the reaction mechanism and substrate design is key.
Q3: My purification is difficult due to byproducts with similar polarity to my product. What can I do?
A3: If column chromatography is ineffective, consider alternative purification techniques. Recrystallization can be highly effective if a suitable solvent system is found. Other options include preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC). In some cases, converting the product to a crystalline derivative, purifying it, and then reverting it to the desired product can be a viable strategy.
Q4: Are there any "green" or more environmentally friendly methods for benzofuran synthesis?
A4: Yes, there is growing interest in developing greener synthetic routes. Microwave-assisted synthesis can reduce reaction times and energy consumption.[2][3][7] The use of catalysts in place of stoichiometric reagents and the development of one-pot reactions also contribute to more sustainable processes.[4] Some methods utilize water as the only byproduct.[8]
Quantitative Data Summary
Table 1: Comparison of Conventional vs. Microwave-Assisted Perkin Rearrangement
| Starting Material | Method | Reaction Time | Yield (%) |
| 3-bromo-4-methyl-6,7-dimethoxycoumarin | Conventional Heating | ~3 hours | High |
| 3-bromo-4-methyl-6,7-dimethoxycoumarin | Microwave (300W) | 5 minutes | 99 |
| 3-bromo-4-methyl-6,7-dimethoxycoumarin | Microwave (400W) | 5 minutes | 99 |
| 3-bromo-4-methyl-6,7-dimethoxycoumarin | Microwave (250W) | 5 minutes | Incomplete |
| 3-bromo-4-methyl-6,7-dimethoxycoumarin | Microwave (500W) | 5 minutes | Slight Decrease |
Data synthesized from literature reports.[2]
Key Experimental Protocols
Protocol 1: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acid
This protocol is adapted from literature procedures known to provide high yields with minimal byproduct formation.[1][2]
-
Reactant Preparation : In a microwave-safe vial, dissolve the 3-halocoumarin starting material in ethanol.
-
Base Addition : Add a solution of sodium hydroxide in ethanol to the vial.
-
Microwave Irradiation : Seal the vial and place it in a microwave reactor. Irradiate at 300W for 5 minutes, with a target temperature of approximately 80°C.
-
Work-up : After the reaction is complete, cool the vial to room temperature.
-
Acidification : Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimum amount of water and acidify with concentrated hydrochloric acid to a pH of 1.
-
Isolation : Collect the precipitated benzofuran-2-carboxylic acid by vacuum filtration and dry.
Protocol 2: Intramolecular Wittig Reaction for Benzofuran Synthesis
This protocol provides a general procedure for the intramolecular Wittig reaction to form a benzofuran ring.[1]
-
Reactant Preparation : Dissolve the phosphonium salt precursor in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ylide Formation : Slowly add a strong base (e.g., n-butyllithium) dropwise to the solution. A color change often indicates ylide formation.
-
Reaction : Allow the reaction mixture to stir at -78 °C for 1 hour. Then, slowly warm the reaction to room temperature and stir overnight.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) for the formation of the benzofuran product.
-
Quenching and Extraction : Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purification : Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for Microwave-Assisted Perkin Rearrangement.
Caption: Troubleshooting Logic for Common Benzofuran Synthesis Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 7. Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction [ouci.dntb.gov.ua]
- 8. Benzofuran synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Coupling Reactions for 3-(Aminomethyl)benzofuran Analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 3-(aminomethyl)benzofuran analogs. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful coupling reactions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound analogs via palladium-catalyzed coupling reactions.
Question: I am observing low to no yield in my Suzuki-Miyaura coupling reaction to introduce a substituent at the 3-position of the benzofuran core. What are the potential causes and solutions?
Answer:
Low yields in Suzuki-Miyaura couplings involving benzofurans can stem from several factors. Here's a systematic approach to troubleshoot the issue:
-
Catalyst System: The choice of palladium source and ligand is critical. If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are often more effective for challenging couplings.[1]
-
Base Selection: The base plays a crucial role in the transmetalation step. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly with less reactive boronic acids.[2][3] The solubility of the base can also be a factor; using an aqueous solution of the base is a common practice.[3][4]
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic substrate and the inorganic base. Common solvent systems include dioxane/water, THF/water, and EtOH/water.[2][4][5] The ratio of the organic solvent to water can significantly impact the reaction rate and yield.[2]
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. While Suzuki couplings are often run at elevated temperatures (e.g., 80-100 °C), decomposition of starting materials or products can occur at excessively high temperatures.[4][5]
-
Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[5]
Question: My Buchwald-Hartwig amination of a 3-(halomethyl)benzofuran is failing. What are the key parameters to optimize?
Answer:
Challenges in Buchwald-Hartwig aminations on this substrate are often related to the specific nature of the electrophile and the potential for catalyst inhibition.
-
Ligand Choice: The ligand is arguably the most critical component. For aryl halides, bulky, electron-rich phosphine ligands are essential.[6] Consider screening ligands such as XPhos, SPhos, or RuPhos, as they have shown success in challenging aminations.[1]
-
Base Compatibility: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7] However, be mindful of base-sensitive functional groups on your substrate.
-
Catalyst Precursor: Using a pre-formed palladium catalyst (precatalyst) can lead to more consistent and active catalytic systems compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[1]
-
Solvent Selection: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are typically employed.[8] Ensure your solvent is thoroughly dried, as water can negatively impact the reaction.
-
Side Reactions: A potential side reaction is the hydrodehalogenation of the starting material. This can be minimized by optimizing the ligand and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for introducing the aminomethyl group at the 3-position of benzofuran?
A common strategy involves the synthesis of a 3-(halomethyl)benzofuran (e.g., 3-(bromomethyl)benzofuran) followed by a nucleophilic substitution with an amine or a palladium-catalyzed amination. Alternatively, a 3-formylbenzofuran can be synthesized and converted to the aminomethyl group via reductive amination.[9]
Q2: How can I minimize homocoupling of the boronic acid in my Suzuki reaction?
Homocoupling is a common side reaction, particularly in the presence of oxygen. To minimize it, ensure thorough degassing of your reaction mixture and maintain a strict inert atmosphere. Using a 1.1 to 1.5-fold excess of the boronic acid can also help drive the desired cross-coupling reaction.
Q3: Are there any copper-free alternatives for Sonogashira couplings to functionalize the benzofuran core?
Yes, several copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[10] These methods often rely on specific palladium catalysts and ligands to facilitate the coupling without a copper co-catalyst.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for relevant coupling reactions on the benzofuran scaffold.
Table 1: Suzuki-Miyaura Coupling Conditions for Functionalized Benzofurans
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (6:1) | 90 | 12-16 | 67-89 | [2] |
| 2 | Pd(II) complex (3) | - | K₂CO₃ (2) | EtOH/H₂O (1:1) | 80 | 4 | 75-92 | [4] |
| 3 | Pd(PPh₃)₄ | - | aq. Na₂CO₃ | DMF | 80-100 | 0.5-1 | 70-92 | [3] |
Table 2: Buchwald-Hartwig Amination Conditions
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | [Pd(allyl)Cl]₂ (1) | XPhos (4) | t-BuONa (1.5) | Toluene | 110 | 24 | >95 | [8] |
| 2 | Pd₂(dba)₃ (2.5) | XantPhos (7.5) | DBU (2) | DMF | 140 | 1 | ~70 | [11][12] |
| 3 | Pd precatalyst (1-5) | SPhos (2-10) | NaOtBu (1.5-3) | Toluene | 80-110 | 12-24 | Varies | [1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 3-Halobenzofuran Analog
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 3-halobenzofuran analog (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 6:1 v/v).
-
Seal the flask and heat the reaction mixture at 90 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 3-(Halomethyl)benzofuran Analog
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Add the 3-(halomethyl)benzofuran analog (1.0 equiv.).
-
Seal the tube, then evacuate and backfill with the inert gas (repeat three times).
-
Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv.).
-
Heat the reaction mixture with vigorous stirring at 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for coupling reactions.
Caption: Troubleshooting flowchart for low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pjps.pk [pjps.pk]
- 3. Frontiers | Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids [frontiersin.org]
- 4. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purifying Aminobenzofurans with Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of aminobenzofurans using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of aminobenzofurans.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation or Co-elution of Compound with Impurities | Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low, resulting in poor differentiation between the target compound and impurities. | Optimize the Mobile Phase: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for aminobenzofurans is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Gradually increase the proportion of the polar solvent. Consider adding a small percentage (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to the eluent to improve the peak shape of the basic aminobenzofuran and potentially alter selectivity.[1][2] |
| Inappropriate Stationary Phase: Standard silica gel may not provide sufficient selectivity for closely related aminobenzofuran derivatives or impurities. | Change the Stationary Phase: Consider using alternative stationary phases such as alumina (basic or neutral), which can be more suitable for basic compounds.[3] Amine-functionalized silica is another excellent option that can reduce tailing and improve separation of basic compounds.[4][5] | |
| Peak Tailing or Streaking | Strong Interaction with Acidic Silica: The basic amino group of the aminobenzofuran can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to slow and uneven elution.[5][6][7] | Use a Basic Modifier: Add a small amount (0.1-1%) of triethylamine (TEA) or a few drops of ammonia to your mobile phase.[1][2][8] This will neutralize the acidic sites on the silica gel and prevent strong adsorption of the amine. |
| Overloading the Column: Applying too much sample to the column can lead to band broadening and tailing.[1][6] | Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. If solubility is an issue, consider dry loading the sample.[9] | |
| Compound Irreversibly Sticking to the Column | Strong Adsorption to Silica: Highly basic aminobenzofurans or those with multiple polar functional groups may bind irreversibly to the acidic stationary phase.[10][11] | Use a Deactivated Stationary Phase: Employ a less acidic stationary phase like neutral alumina or amine-functionalized silica.[3][5] You can also try deactivating the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent before packing the column. |
| Compound Decomposition: Some aminobenzofuran derivatives may be unstable on acidic silica gel. | Assess Compound Stability: Before running a column, spot your compound on a TLC plate and let it sit for a few hours. Re-run the TLC in a suitable solvent system to see if any degradation has occurred. If the compound is unstable, use a more inert stationary phase like neutral alumina or Florisil.[3] | |
| Low Yield of Purified Compound | Incomplete Elution: The mobile phase may not be polar enough to elute the compound completely from the column. | Increase Mobile Phase Polarity: If your compound is not eluting, you can try flushing the column with a more polar solvent system, such as increasing the percentage of methanol or ethyl acetate in your eluent. A "methanol purge" at the end of the chromatography can elute highly polar compounds that remain on the column. |
| Compound Decomposition: As mentioned above, the compound may be degrading on the column. | Switch to a Milder Stationary Phase: Use neutral alumina or Florisil to minimize decomposition.[3] | |
| Physical Loss of Compound: This can occur due to poor packing, cracking of the silica bed, or eluting the compound too quickly. | Proper Column Packing and Operation: Ensure the column is packed uniformly without any air bubbles or cracks. Maintain a consistent and not excessively high flow rate. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of aminobenzofurans on silica gel?
A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. A typical starting ratio could be 9:1 or 8:2 (hexane:ethyl acetate), gradually increasing the polarity based on TLC analysis. For more polar aminobenzofurans, dichloromethane/methanol mixtures can be used, often with a small amount of a basic modifier.
Q2: Why is my aminobenzofuran streaking on the TLC plate and the column?
Streaking is a common issue with amines on silica gel.[1][8] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor chromatography. To prevent this, add a small amount of a base like triethylamine (0.1-1%) or a few drops of concentrated ammonia to your eluent.[1][2][8]
Q3: My aminobenzofuran is not moving from the baseline on the TLC plate, even with pure ethyl acetate. What should I do?
If your compound is very polar, you will need a more polar mobile phase. You can try a solvent system containing methanol, such as dichloromethane:methanol (e.g., 95:5). Again, adding a small amount of ammonia or triethylamine to this mixture is recommended for amines.[2] If the compound is still immobile, reversed-phase chromatography might be a better option.
Q4: Can I use alumina instead of silica gel for purifying aminobenzofurans?
Yes, alumina can be a good alternative to silica gel, especially for basic compounds like aminobenzofurans.[3] Alumina is available in acidic, neutral, and basic forms. For aminobenzofurans, neutral or basic alumina is generally preferred to avoid the strong interactions seen with acidic silica.
Q5: How do I perform a "dry loading" of my sample?
Dry loading is useful when your sample is not very soluble in the initial mobile phase.[9] To do this, dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel to the solution, and then evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the packed column.
Experimental Protocols
Protocol 1: General Column Chromatography of a Moderately Polar Aminobenzofuran on Silica Gel
-
TLC Analysis:
-
Dissolve a small amount of the crude aminobenzofuran in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with increasing polarity (e.g., hexane:ethyl acetate 9:1, 8:2, 7:3).
-
The ideal solvent system should give your desired compound an Rf value of approximately 0.2-0.3.
-
-
Column Preparation:
-
Select a glass column of appropriate size. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
-
Prepare a slurry of silica gel in the initial, least polar solvent system determined from your TLC analysis.
-
Pack the column with the slurry, ensuring there are no air bubbles or cracks.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude aminobenzofuran in a minimal amount of the column solvent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, perform a dry loading as described in the FAQs.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial solvent system.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
If the compound is eluting too slowly, gradually increase the polarity of the mobile phase (gradient elution).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified aminobenzofuran.
-
Quantitative Data Summary
The following tables provide illustrative data on how the choice of stationary and mobile phases can affect the purification of aminobenzofurans. Note: This data is representative and actual results will vary depending on the specific aminobenzofuran derivative and impurities.
Table 1: Comparison of Stationary Phases for the Purification of a Hypothetical Aminobenzofuran Derivative
| Stationary Phase | Mobile Phase | Yield (%) | Purity (%) | Observations |
| Silica Gel | Hexane:Ethyl Acetate (7:3) | 65 | 85 | Significant peak tailing observed. |
| Silica Gel with 1% TEA | Hexane:Ethyl Acetate (7:3) | 80 | 95 | Improved peak shape and better separation. |
| Neutral Alumina | Hexane:Ethyl Acetate (8:2) | 85 | 97 | Good separation with minimal tailing. |
| Amine-functionalized Silica | Hexane:Ethyl Acetate (9:1) | 82 | 98 | Excellent peak shape and baseline separation. |
Table 2: Effect of Mobile Phase Composition on Purification with Silica Gel
| Mobile Phase (Hexane:Ethyl Acetate) | Yield (%) | Purity (%) | Observations |
| 9:1 | 40 | 90 | Slow elution, some material remains on the column. |
| 8:2 | 75 | 96 | Good balance of elution speed and separation. |
| 7:3 | 82 | 94 | Faster elution but slightly reduced separation from a close-running impurity. |
| 6:4 | 85 | 88 | Co-elution of the product with a more polar impurity. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biotage.com [biotage.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. Different Stationary Phase Selectivities and Morphologies for Intact Protein Separations - PMC [pmc.ncbi.nlm.nih.gov]
avoiding common pitfalls in the synthesis of 3-substituted benzofurans
Welcome to the technical support center for the synthesis of 3-substituted benzofurans. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reactions and avoid common pitfalls.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 3-substituted benzofurans, offering potential causes and solutions.
Issue 1: Low or No Product Yield in Metal-Catalyzed Reactions
Question: My palladium- or copper-catalyzed synthesis of a 3-substituted benzofuran is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in metal-catalyzed benzofuran syntheses are a common issue and can often be attributed to several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.
Probable Causes and Solutions:
-
Catalyst Inactivity: The palladium or copper catalyst may be old, improperly stored, or of low quality, leading to reduced activity.[1]
-
Solution: Use a freshly opened or recently purchased catalyst and ensure it is stored under an inert atmosphere. For palladium-catalyzed reactions, consider using a more active pre-catalyst.
-
-
Suboptimal Reaction Conditions: The temperature, solvent, and base are critical parameters that can significantly impact the reaction outcome.[1][2]
-
Solution: Conduct small-scale experiments to screen different solvents (e.g., DMF, DMSO, toluene), bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N), and temperatures. A gradual increase in temperature may improve yields, but excessively high temperatures can lead to catalyst decomposition.[1]
-
-
Poor Quality of Starting Materials: Impurities in the starting materials, such as the o-halophenol or the alkyne, can poison the catalyst or lead to side reactions. The presence of oxygen can also deactivate the catalyst.[1]
-
Solution: Ensure all reagents are pure and dry. Degas solvents to remove dissolved oxygen, especially in palladium-catalyzed reactions.[1]
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products.
-
Solution: Carefully verify the stoichiometry of all reagents. In many cases, a slight excess of one of the coupling partners may be beneficial.
-
Issue 2: Formation of Undesired Side Products
Question: My reaction is producing significant amounts of side products, such as homocoupled alkynes or other isomers. How can I improve the selectivity for the desired 3-substituted benzofuran?
Answer: The formation of side products is a frequent challenge, particularly in cross-coupling reactions. Improving selectivity often involves fine-tuning the reaction conditions and reagent addition.
Probable Causes and Solutions:
-
Homocoupling of Alkynes (Glaser Coupling): This is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.[1]
-
Solution: Slow addition of the terminal alkyne to the reaction mixture can help to minimize its concentration and thus reduce the rate of homocoupling. In some cases, running the reaction in the absence of a copper co-catalyst, if possible, can eliminate this side product.
-
-
Lack of Regioselectivity: In cases where the starting materials can react at multiple positions, a mixture of regioisomers may be formed.
-
Solution: The choice of catalyst, ligands, and reaction conditions can influence regioselectivity. For acid-catalyzed cyclizations, the electronic properties of the substituents on the aromatic ring play a crucial role in directing the cyclization. Computational analysis, such as examining the HOMO and LUMO of the reaction intermediates, can sometimes predict the major regioisomer.
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my 3-substituted benzofuran from the reaction mixture. What are some effective purification strategies?
Answer: Purification of benzofuran derivatives can be challenging due to the presence of closely related impurities or byproducts.
Probable Causes and Solutions:
-
Co-elution of Impurities: Side products or unreacted starting materials may have similar polarities to the desired product, making separation by standard column chromatography difficult.
-
Solution: Optimize your chromatography conditions. Consider using different solvent systems or stationary phases (e.g., alumina instead of silica gel). Preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be effective for separating difficult mixtures.[2]
-
-
Product Instability: Some benzofuran derivatives may be sensitive to acid or base, leading to decomposition on silica gel.
-
Solution: Use a neutral stationary phase like neutral alumina for chromatography. Alternatively, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-substituted benzofurans?
A1: The most common methods involve the formation of the furan ring onto a pre-existing benzene ring. Key strategies include:
-
Palladium and Copper-Catalyzed Cross-Coupling Reactions: These methods, such as the Sonogashira coupling of an o-halophenol with a terminal alkyne followed by intramolecular cyclization, are widely used due to their versatility and functional group tolerance.
-
Intramolecular Cyclization of α-Aryloxyketones: This approach typically involves the acid-catalyzed cyclization of an α-aryloxyketone to form the benzofuran ring.
-
One-Pot Tandem Reactions: Modern methods often utilize one-pot procedures where multiple reaction steps are carried out sequentially in the same reaction vessel, which can improve efficiency and reduce waste.[3]
Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?
A2: The electronic nature of the substituents on the aromatic ring can have a significant impact on the reaction. In general, electron-donating groups on the phenol ring can increase the nucleophilicity of the oxygen atom, facilitating cyclization. Conversely, electron-withdrawing groups can sometimes decrease the reaction rate and overall yield.
Q3: Are there "greener" alternatives to traditional metal-catalyzed methods?
A3: Yes, there is a growing interest in developing more environmentally friendly synthetic methods. Catalyst-free approaches, which may rely on thermal or microwave conditions, or the use of hypervalent iodine reagents, can be effective alternatives and avoid the issue of metal contamination in the final product.[4] Copper-catalyzed reactions are also often considered a more sustainable option compared to palladium-catalyzed methods due to the higher abundance and lower cost of copper.
Data Presentation
Table 1: Comparison of Catalytic Systems for Benzofuran Synthesis
| Catalytic System | Reaction Type | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Palladium-catalyzed | Sonogashira Coupling/Cyclization | PdCl₂(PPh₃)₂ (2 mol%), CuI (2 mol%), K₃PO₄ | DMSO | 90 | 10 | 85-95 |
| Copper-catalyzed | Annulation | CuI, KOH, KI | DMSO | 80 | 4-8 | ~85 |
| Catalyst-free | Cyclization of 2-Ynylphenols | Cs₂CO₃ (10 mol%) | Acetonitrile | 60 | 12 | 70-90 |
This data is compiled from representative literature and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Table 2: Optimization of Acid-Catalyzed Cyclization of an α-Phenoxyketone
| Entry | Acid (equiv.) | Solvent | Temperature | Time (h) | Yield of 3-Substituted Benzofuran (%) |
| 1 | PPA | Neat | 100 | 2 | 75 |
| 2 | H₂SO₄ (cat.) | Toluene | Reflux | 4 | 60 |
| 3 | p-TsOH (0.1) | Dioxane | 100 | 6 | 82 |
| 4 | Amberlyst 15 | Toluene | Reflux | 12 | 78 |
This table illustrates how the choice of acid catalyst and reaction conditions can influence the yield of the desired 3-substituted benzofuran in an intramolecular cyclization reaction.
Experimental Protocols
Protocol 1: Palladium/Copper-Catalyzed Synthesis of a 3-Arylbenzofuran
This protocol describes the synthesis of a 3-arylbenzofuran via a Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.
Materials:
-
o-Iodophenol (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Triethylamine (5 mL)
-
Anhydrous, degassed solvent (e.g., DMF or acetonitrile)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the o-iodophenol, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted benzofuran.
Protocol 2: Copper-Catalyzed One-Pot Synthesis of a 3-Substituted Benzofuran
This protocol outlines a one-pot synthesis of functionalized benzofurans from o-iodophenols, acyl chlorides, and phosphorus ylides.[3]
Materials:
-
o-Iodophenol (1.0 mmol)
-
Acyl chloride (1.1 mmol)
-
Phosphorus ylide (1.2 mmol)
-
CuBr (0.1 mmol)
-
1,10-Phenanthroline (0.1 mmol)
-
Cs₂CO₃ (2.0 mmol)
-
Anhydrous DMSO (3 mL)
Procedure:
-
To a dry reaction tube, add the o-iodophenol, CuBr, 1,10-phenanthroline, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMSO, the acyl chloride, and the phosphorus ylide via syringe.
-
Seal the tube and heat the reaction mixture to 90 °C for 12 hours.
-
After cooling to room temperature, add water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Acid-Catalyzed Intramolecular Cyclization of an α-Aryloxyketone
This protocol describes the synthesis of a 3-substituted benzofuran via the acid-catalyzed cyclization of an α-aryloxyketone.
Materials:
-
α-Aryloxyketone (1.0 mmol)
-
Acid catalyst (e.g., polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH), or Amberlyst 15)
-
Anhydrous solvent (e.g., toluene or dioxane, if not using a neat reaction with PPA)
Procedure:
-
To a round-bottom flask, add the α-aryloxyketone.
-
If using PPA, add it directly to the ketone and heat the mixture with stirring.
-
If using another acid catalyst, dissolve the α-aryloxyketone in the anhydrous solvent and then add the catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C or reflux) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If PPA was used, carefully quench the reaction by pouring it onto ice water. Extract the aqueous layer with an organic solvent.
-
If another acid was used, neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Common synthetic pathways to 3-substituted benzofurans.
Caption: Troubleshooting workflow for low product yield.
Caption: Decision tree for selecting a synthetic method.
References
Validation & Comparative
Comparative Anticancer Efficacy of 3-(Aminomethyl)benzofurans and Novel Benzofuran Derivatives
A Data-Driven Analysis for Researchers and Drug Development Professionals
The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, with a diverse range of derivatives exhibiting potent anticancer activities. This guide provides a comparative analysis of the anticancer properties of 3-(aminomethyl)benzofuran derivatives, with a specific focus on 3-(morpholinomethyl)benzofurans, alongside other promising benzofuran-based compounds. This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the therapeutic potential and mechanisms of action of these compounds.
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of this compound derivatives and other benzofuran analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized below.
Table 1: Anticancer Activity of 3-(Morpholinomethyl)benzofuran Derivatives against Non-Small Cell Lung Cancer (NSCLC) Cell Lines[1][2]
| Compound | Modification | A549 IC50 (µM) | NCI-H23 IC50 (µM) |
| 15a | 3-(morpholinomethyl) | 18.89 | 2.52 |
| 15b | 3-(morpholinomethyl) | >100 | 68.9 |
| 15c | 3-(morpholinomethyl) | 1.50 | 2.21 |
| 16a | 3-(morpholinomethyl) | 1.50 | 0.49 |
| Staurosporine | (Reference Drug) | 1.52 | Not Reported |
Table 2: Anticancer Activity of Other Benzofuran Derivatives against Various Cancer Cell Lines
| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 26 | Benzo[b]furan | MCF-7 (Breast) | 0.057 | Not Reported | Not Reported |
| 36 | Benzo[b]furan | MCF-7 (Breast) | 0.051 | Not Reported | Not Reported |
| 28g | 3-Amidobenzofuran | MDA-MB-231 (Breast) | 3.01 | Not Reported | Not Reported |
| 28g | 3-Amidobenzofuran | HCT-116 (Colon) | 5.20 | Not Reported | Not Reported |
| 12 | Benzofuran | SiHa (Cervical) | 1.10 | Combretastatin A-4 | 1.76 |
| 12 | Benzofuran | HeLa (Cervical) | 1.06 | Combretastatin A-4 | 1.86 |
| 30a | Benzofuran | HepG2 (Liver) | Not specified, but potent | Doxorubicin | Not specified |
| 9h | 3-(piperazinylmethyl)benzofuran | Panc-1 (Pancreatic) | 0.94 | Staurosporine | 56.76 nM |
| 11d | 3-(piperazinylmethyl)benzofuran | Panc-1 (Pancreatic) | 2.22 | Staurosporine | 56.76 nM |
Mechanistic Insights: Signaling Pathways and Apoptosis Induction
The anticancer effects of these benzofuran derivatives are attributed to their modulation of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
VEGFR-2 Inhibition and Apoptosis
A significant mechanism of action for 3-(morpholinomethyl)benzofuran derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] Furthermore, these compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells.
For instance, in studies on NSCLC cell lines, the 3-(morpholinomethyl)benzofuran derivative 16a exhibited potent VEGFR-2 inhibitory activity with an IC50 of 45.4 nM.[1][2] This compound also induced a significant level of apoptosis (36.81%) in NCI-H23 cells compared to the control (2.09%).[1]
Caption: VEGFR-2 Signaling Pathway Inhibition by this compound Derivatives.
PI3K/Akt/mTOR Pathway Inhibition
Other classes of benzofuran derivatives have demonstrated efficacy through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in many cancers, leading to uncontrolled cell growth and proliferation.[3]
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Benzofuran Derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key assays cited in the reviewed literature.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect and quantify apoptosis by flow cytometry.
-
Cell Treatment: Cells are treated with the benzofuran derivatives at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caption: General Experimental Workflow for In Vitro Anticancer Activity Assessment.
Conclusion
The comparative analysis reveals that this compound derivatives, particularly those with a morpholine moiety, exhibit significant anticancer activity, notably against non-small cell lung cancer, through mechanisms including VEGFR-2 inhibition and apoptosis induction. Concurrently, other benzofuran analogs demonstrate potent cytotoxicity against a broader range of cancer cell lines by targeting alternative critical pathways such as the PI3K/Akt/mTOR cascade. The presented data underscores the therapeutic potential of the benzofuran scaffold and highlights the importance of substitution patterns in determining the pharmacological profile and mechanism of action. This guide serves as a valuable resource for the rational design and development of novel benzofuran-based anticancer agents.
References
A Comparative Guide to the In Vitro Activity of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a wide array of pharmacological activities. Its derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This guide provides a comparative overview of the in vitro activity of various benzofuran derivatives, with a particular focus on the influence of substitutions at the C-3 position, including the 3-(aminomethyl) moiety and its analogs. While direct head-to-head comparative studies for 3-(Aminomethyl)benzofuran are not extensively available in publicly accessible literature, this guide synthesizes data from various studies to offer insights into the structure-activity relationships (SAR) of this important class of compounds.
Comparative In Vitro Anticancer Activity of Benzofuran Derivatives
The anticancer potential of benzofuran derivatives has been extensively explored against various cancer cell lines. The nature and position of substituents on the benzofuran ring play a crucial role in determining their cytotoxic potency and selectivity.
Table 1: Comparative in Vitro Antiproliferative Activity of 3-Substituted Benzofuran Derivatives Against Lung Cancer Cell Lines
| Compound ID | Substitution at C-3 | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4c | 3-methyl | A549 | 1.48 | Staurosporine | 1.52 |
| 15a | 3-(morpholinomethyl) | A549 | 5.27 | Staurosporine | 1.52 |
| 16a | 3-(morpholinomethyl) | NCI-H23 | 0.49 | Staurosporine | 1.24 |
| 15c | 3-(morpholinomethyl) | NCI-H23 | 2.218 | Staurosporine | 1.24 |
Data synthesized from a study on 3-methyl and 3-(morpholinomethyl)benzofuran derivatives as potential antitumor agents against non-small cell lung cancer cells.[1]
The data in Table 1 suggests that substitution at the C-3 position with a (morpholinomethyl) group, an analog of the aminomethyl group, can lead to potent antiproliferative activity, in some cases exceeding that of the reference compound staurosporine.[1] For instance, compound 16a demonstrated a remarkable IC50 value of 0.49 µM against the NCI-H23 cell line.[1] This highlights the potential of introducing a nitrogen-containing side chain at the C-3 position for enhancing anticancer efficacy.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, NCI-H23) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test benzofuran derivatives for a specified duration (e.g., 72 hours).
-
MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzofuran derivatives is intricately linked to their structural features. The following diagram illustrates a generalized workflow for investigating the structure-activity relationships of novel benzofuran compounds.
References
Unlocking the Therapeutic Potential of 3-Aminobenzofuran Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 3-aminobenzofuran analogs across different therapeutic areas. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support rational drug design and development.
The 3-aminobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Understanding the relationship between the chemical structure of these analogs and their biological function is crucial for optimizing their therapeutic potential. This guide delves into the SAR of 3-aminobenzofuran derivatives, focusing on their applications in Alzheimer's disease, oncology, and cell cycle regulation.
Anti-Alzheimer's Activity: Targeting Cholinesterase and Amyloid Aggregation
A series of 3-aminobenzofuran derivatives has been investigated for their potential to combat Alzheimer's disease by targeting key pathological pathways: cholinergic dysfunction and amyloid-β (Aβ) plaque formation.
Quantitative Data: Cholinesterase Inhibition and Aβ Aggregation
The inhibitory activities of various N-substituted 3-aminobenzofuran analogs against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) were evaluated, with IC50 values indicating the concentration required for 50% inhibition. Additionally, the ability of these compounds to inhibit self-induced Aβ aggregation was assessed.
| Compound | R Group | AChE IC50 (µM) | BuChE IC50 (µM) | Aβ Aggregation Inhibition (%) @ 10 µM |
| 5a | H | 0.81 ± 0.04 | 5.21 ± 0.21 | 17.6 |
| 5b | 2-CH3 | 25.11 ± 1.13 | 45.18 ± 3.17 | Not Reported |
| 5c | 3-CH3 | 30.18 ± 2.15 | 50.21 ± 2.54 | Not Reported |
| 5d | 4-CH3 | 15.24 ± 0.87 | 35.87 ± 1.98 | Not Reported |
| 5e | 3-OCH3 | 81.06 ± 4.23 | >100 | Not Reported |
| 5f | 2-F | 0.64 ± 0.02 | 4.87 ± 0.15 | 29.8 |
| 5g | 3-F | 1.68 ± 0.09 | 12.45 ± 0.67 | Not Reported |
| 5h | 4-F | 0.95 ± 0.05 | 8.13 ± 0.43 | 38.8 |
| 5i | 2-Cl | 1.21 ± 0.06 | 9.87 ± 0.54 | 24.8 |
| 5j | 3-Cl | 2.99 ± 0.13 | 18.77 ± 1.11 | Not Reported |
| 5k | 4-Cl | 16.60 ± 0.52 | 31.18 ± 2.56 | Not Reported |
| 5l | 2-Br | 1.34 ± 0.07 | 10.54 ± 0.62 | 25.7 |
| 5m | 3-Br | 4.47 ± 0.21 | 13.95 ± 1.20 | Not Reported |
| 5n | 4-Br | 15.84 ± 0.91 | 22.55 ± 3.33 | Not Reported |
| 5o | 2-NO2 | 7.84 ± 0.35 | 28.63 ± 1.34 | Not Reported |
| 5p | 4-NO2 | 20.55 ± 1.02 | 28.26 ± 1.48 | Not Reported |
| Donepezil | - | 0.016 ± 0.001 | 3.99 ± 0.27 | 14.9 |
SAR Analysis: The data reveals that the nature and position of the substituent on the benzyl ring significantly influence the inhibitory activity. Generally, electron-withdrawing groups (e.g., F, Cl, Br) at the ortho and para positions of the benzyl ring enhance AChE inhibitory potency compared to electron-donating groups (e.g., CH3, OCH3). Compound 5f , with a 2-fluoro substitution, emerged as the most potent AChE inhibitor in this series. Several of the tested compounds also showed promising inhibition of Aβ aggregation, with compound 5h being the most effective.
Signaling Pathways
The therapeutic strategy for Alzheimer's disease involves modulating the cholinergic and amyloid pathways. The following diagrams illustrate these pathways.
Experimental Protocol: Cholinesterase Inhibition Assay
The in vitro cholinesterase inhibitory activity of the 3-aminobenzofuran analogs was determined using a modified Ellman's method.
Materials:
-
Acetylcholinesterase (AChE, from electric eel) and Butyrylcholinesterase (BuChE, from equine serum)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds and Donepezil (standard)
Procedure:
-
A solution of AChE or BuChE, test compound, and DTNB in phosphate buffer is incubated.
-
The reaction is initiated by the addition of the substrate (ATCI for AChE or BTCI for BuChE).
-
The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
The absorbance of the yellow product is measured spectrophotometrically at 412 nm.
-
The percentage of inhibition is calculated by comparing the rate of reaction of the test compound with that of the control.
-
IC50 values are determined from the dose-response curves.
Anticancer Activity: Probing Cytotoxicity in Cancer Cell Lines
3-Amidobenzofuran derivatives have also been explored for their potential as anticancer agents. Their antiproliferative activity has been evaluated against a panel of human cancer cell lines.[1]
Quantitative Data: Antiproliferative Activity
The following table summarizes the IC50 values of a series of 3-amidobenzofuran derivatives against various cancer cell lines.
| Compound | R Group | HCT-116 (Colon) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HT-29 (Colon) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) |
| 28a | 4-Fluorophenyl | 10.54 | 12.31 | 15.21 | 8.45 |
| 28b | 4-Chlorophenyl | 8.21 | 9.87 | 11.45 | 6.12 |
| 28c | 4-Bromophenyl | 7.56 | 8.91 | 10.12 | 5.43 |
| 28d | 4-Methylphenyl | 15.23 | 18.45 | 20.11 | 12.87 |
| 28e | 4-Methoxyphenyl | 18.98 | 22.13 | 25.43 | 15.65 |
| 28f | 2,4-Dichlorophenyl | 6.12 | 7.43 | 8.98 | 4.32 |
| 28g | 3,4,5-Trimethoxyphenyl | 5.20 | 6.11 | 9.13 | 3.01 |
SAR Analysis: The antiproliferative activity of these compounds is influenced by the substitution pattern on the phenyl ring of the amide moiety. Halogen substitutions, particularly chlorine and bromine, generally lead to better activity. The presence of multiple methoxy groups, as in compound 28g , resulted in the most potent anticancer activity across the tested cell lines, suggesting that a combination of electronic and steric factors contributes to the cytotoxicity.[1]
Experimental Workflow: MTT Assay for Cell Viability
The following diagram illustrates the typical workflow for assessing the anticancer activity of compounds using the MTT assay.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HeLa, HT-29, MDA-MB-231)
-
Cell culture medium and supplements
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol)
-
96-well plates
-
Test compounds
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined from the dose-response curves.
CDK2 Inhibitory Activity: Targeting the Cell Cycle
A series of 3-(piperazinylmethyl)benzofuran derivatives has been designed and evaluated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, making it an attractive target for cancer therapy.[2]
Quantitative Data: CDK2 Inhibition and Antiproliferative Activity
The inhibitory potency of these analogs against CDK2 and their antiproliferative effects on various cancer cell lines are summarized below.
| Compound | R Group | CDK2 IC50 (nM) | Panc-1 (Pancreatic) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) |
| 9h | m-Trifluoromethylphenyl | 40.91 | 2.54 | 6.12 | 3.21 |
| 11d | 4-Chloro-3-trifluoromethylphenyl | 41.70 | 2.22 | 5.57 | 2.99 |
| 11e | Pyridin-4-yl | 46.88 | 3.11 | 7.89 | 4.56 |
| 13c | 4-Chlorophenyl | 52.63 | 4.76 | 9.34 | 5.87 |
| Staurosporine | - | 56.76 | - | - | - |
| Cisplatin | - | - | 6.98 | 5.45 | 6.72 |
SAR Analysis: The thiosemicarbazide and semicarbazide derivatives showed potent CDK2 inhibitory activity. Compound 9h , with a meta-trifluoromethylphenyl group, and compound 11d , with a 4-chloro-3-trifluoromethylphenyl group, were among the most potent CDK2 inhibitors.[2] These compounds also demonstrated significant antiproliferative activity against pancreatic, breast, and lung cancer cell lines, with compound 11d showing the most potent cytotoxic effects, even surpassing the activity of the standard chemotherapeutic drug cisplatin in some cases.[2]
Signaling Pathway: CDK2 in Cell Cycle Regulation
CDK2 plays a crucial role in the G1/S phase transition of the cell cycle. The following diagram illustrates the CDK2 signaling pathway.
Experimental Protocol: CDK2 Kinase Assay
The in vitro inhibitory activity of the 3-aminobenzofuran analogs against CDK2 was determined using a kinase assay kit.
Materials:
-
Recombinant human CDK2/Cyclin E complex
-
ATP
-
A specific peptide substrate for CDK2
-
Kinase assay buffer
-
Test compounds and Staurosporine (standard)
-
A detection reagent that measures the amount of ADP produced (indicating kinase activity)
Procedure:
-
The CDK2/Cyclin E enzyme, test compound, and substrate are combined in the kinase assay buffer in a 96-well plate.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at room temperature to allow the kinase reaction to proceed.
-
After the incubation, a detection reagent is added that specifically measures the amount of ADP produced. The signal generated is proportional to the kinase activity.
-
The luminescence or fluorescence is measured using a plate reader.
-
The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to the control.
-
IC50 values are determined from the dose-response curves.
This comparative guide highlights the versatility of the 3-aminobenzofuran scaffold and provides a foundation for the rational design of new analogs with improved potency and selectivity for various therapeutic targets. The presented data and experimental protocols serve as a valuable resource for researchers in the field of drug discovery and development.
References
Comparative In Silico Docking Analysis of 3-(Aminomethyl)benzofuran Derivatives and Analogs as Potential Therapeutic Agents
This guide provides a comparative overview of in silico docking studies conducted on 3-(aminomethyl)benzofuran derivatives and structurally related analogs. The aim is to offer researchers, scientists, and drug development professionals a data-driven comparison of their potential as inhibitors for various protein targets implicated in cancer and infectious diseases. The following sections present quantitative binding data, detailed experimental methodologies for the computational analyses, and visualizations of the docking workflow and a key signaling pathway.
Data Presentation: Comparative Docking and Bioactivity Data
The subsequent tables summarize the in silico docking scores and corresponding in vitro bioactivity data for various 3-substituted benzofuran derivatives against their respective protein targets. Lower docking scores indicate a higher predicted binding affinity. This data is compiled from multiple studies to facilitate a comparative assessment of these compounds as potential drug candidates.
Table 1: In Silico Docking and In Vitro Activity of 3-(Piperazinylmethyl)benzofuran Derivatives Against CDK2 [1]
| Compound | Target Protein | Docking Score (kcal/mol) | In Vitro IC50 (nM) |
| 9h | CDK2 | - | 40.91 |
| 11d | CDK2 | - | 41.70 |
| 11e | CDK2 | - | 46.88 |
| 13c | CDK2 | - | 52.63 |
| Staurosporine (Reference) | CDK2 | - | 56.76 |
Note: Specific docking scores for these compounds were not provided in the source material, but their potent inhibitory activity is supported by the low nanomolar IC50 values.
Table 2: In Silico Docking and In Vitro Activity of 3-Methyl/3-(Morpholinomethyl)benzofuran Derivatives Against VEGFR-2 [2]
| Compound | Target Protein | Docking Score (kcal/mol) | In Vitro IC50 (nM) |
| 4b | VEGFR-2 | - | 77.97 |
| 15a | VEGFR-2 | - | 132.5 |
| 16a | VEGFR-2 | - | 45.4 |
| Sorafenib (Reference) | VEGFR-2 | - | 34.68 |
Note: While specific docking scores were not detailed, the study confirmed these compounds as potent VEGFR-2 inhibitors through in vitro assays.
Table 3: In Silico Docking and Antibacterial Activity of Benzofuran-Triazine Derivatives Against DHFR [3]
| Compound | Target Protein | Binding Energy (kcal/mol) | In Vitro MIC (µg/mL) |
| 8e | Dihydrofolate Reductase (DHFR) | - | 32-125 |
Note: The study highlighted compound 8e as the most potent antibacterial agent, and its efficacy was supported by in silico docking studies against DHFR, a key enzyme in bacterial folate synthesis.
Table 4: General Docking Scores for Novel Benzofuran Derivatives [4][5]
| Derivative Series | Target Type | Binding Energy Range (kcal/mol) |
| M5a-M5j | Anticancer | -6.9 to -10.4 |
| M5k-M5o | Antibacterial | -6.9 to -10.4 |
These studies report a range of binding energies for novel benzofuran derivatives, indicating strong potential for these scaffolds in developing new anticancer and antibacterial agents.
Experimental Protocols: Molecular Docking Methodology
The following is a generalized protocol for in silico molecular docking studies as compiled from the reviewed literature.[4][6]
-
Receptor Preparation: The three-dimensional crystal structure of the target protein (e.g., CDK2, VEGFR-2, DHFR) is obtained from the Protein Data Bank (PDB). All non-essential components such as water molecules, co-crystallized ligands, and co-factors are removed. Polar hydrogen atoms are added, and Kollman charges are assigned to the receptor atoms to ensure correct ionization states.
-
Ligand Preparation: The 3D structures of the this compound derivatives and their analogs are generated. The energies of these ligand structures are minimized using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations. Rotatable bonds are defined to allow for conformational flexibility during the docking simulation.
-
Docking Simulation: A molecular docking program, such as AutoDock Vina, is used to perform the docking calculations. The prepared ligand is placed in a defined grid box that encompasses the active site of the target protein. The software then calculates the binding energies for multiple possible conformations (poses) of the ligand within the receptor's active site.
-
Analysis of Results: The output files are analyzed to identify the binding pose with the lowest (most favorable) binding energy. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are visualized and analyzed using molecular visualization software like PyMOL or Discovery Studio. The binding mode and affinity of the test compounds are compared with those of known inhibitors or reference compounds.
Mandatory Visualization
References
- 1. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. jazindia.com [jazindia.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Aminobenzofuran Synthesis Routes for Researchers and Drug Development Professionals
A comprehensive guide to the synthesis of aminobenzofurans, privileged scaffolds in medicinal chemistry, this document provides a head-to-head comparison of key synthetic strategies. By presenting experimental data, detailed protocols, and mechanistic diagrams, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to select the optimal synthetic route for their specific needs.
The aminobenzofuran motif is a cornerstone in the development of novel therapeutics, appearing in a wide array of biologically active compounds. The position of the amino group on the benzofuran core significantly influences the pharmacological properties of the molecule, making the efficient and selective synthesis of specific isomers a critical challenge in medicinal chemistry. This guide evaluates and compares several prominent synthetic routes, focusing on multicomponent reactions, intramolecular cyclizations, and cycloaddition reactions.
Comparative Analysis of Synthesis Routes
The selection of an appropriate synthetic route for a particular aminobenzofuran isomer is contingent on several factors, including the desired substitution pattern, availability of starting materials, scalability, and tolerance to various functional groups. The following table provides a quantitative comparison of different synthetic strategies.
| Synthesis Route | Key Reagents | Catalyst/Conditions | Product Scope | Yield (%) | Reference |
| Multicomponent Reaction (MCR) | Salicylaldehyde, amine, p-toluenesulfonylmethyl isocyanide (TosMIC) | Mild, one-pot | 2-Imino-3-aminobenzofurans | 55-72 | [1] |
| [4+1] Cycloaddition | o-Hydroxybenzhydryl alcohol, isocyanide | Sc(OTf)₃, toluene | 2-Aminobenzofurans | Up to 93 | [2] |
| Rhodium-Catalyzed Intramolecular Cyclization | Alkyne-tethered diazo compounds | Rhodium catalyst | 2-Aminobenzofuran-3-enes | High | [3] |
| Copper-Catalyzed Annulative Amination | ortho-Alkynylphenols, O-acylated hydroxylamine | Cu(OTf)₂, LiOt-Bu, NMP, r.t. | 3-Aminobenzofurans | Good | [4] |
| Base-Mediated [3+2] Annulation | N-phenoxy amides, gem-difluoroalkenes | Base-mediated, metal-free | 2-Aminobenzofurans | Good | [5] |
| DMAP-Mediated Tandem Cyclization | ortho-Hydroxy α-aminosulfones, 2-bromo-1,3-indandione | DMAP, dichloromethane, r.t. | 3-Aminobenzofuran spiroindanone derivatives | >95 | [6][7] |
| Tandem SNAr-Cyclocondensation | 4-Substituted perfluorobenzonitriles, α-hydroxycarbonyl compounds | DBU | Fluorinated 3-aminobenzofurans | Low to Good | [8] |
Experimental Protocols
Multicomponent Synthesis of 2-Imino-3-aminobenzofurans[1]
This protocol describes a one-pot synthesis from a 2-hydroxybenzaldehyde, an amine, and p-toluenesulfonylmethyl isocyanide (TosMIC).
-
Step 1: Reaction Setup. To a solution of 2-hydroxybenzaldehyde (1.0 mmol) and the corresponding amine (1.0 mmol) in methanol (5 mL), p-toluenesulfonylmethyl isocyanide (1.0 mmol) is added.
-
Step 2: Reaction Execution. The reaction mixture is stirred at room temperature for a specified time (typically a few hours), and the progress is monitored by Thin Layer Chromatography (TLC).
-
Step 3: Product Isolation. Upon completion, the resulting precipitate is filtered, washed with cold methanol, and dried under vacuum to afford the pure 2-imino-3-aminobenzofuran derivative.
Scandium-Triflate-Catalyzed [4+1] Cycloaddition for 2-Aminobenzofuran Synthesis[2][9]
This method utilizes a formal [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides.
-
Step 1: Preparation of Reaction Mixture. In a reaction vessel, o-hydroxybenzhydryl alcohol (0.1 mmol), p-nitrophenyl isocyanide (0.2 mmol), and Sc(OTf)₃ (0.1 mmol) are combined with 4 Å molecular sieves in toluene (1.0 mL).
-
Step 2: Reaction Conditions. The mixture is stirred at 80 °C for 12 hours.
-
Step 3: Work-up and Purification. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired 2-aminobenzofuran.
Copper-Catalyzed Annulative Amination to Synthesize 3-Aminobenzofurans[4]
This protocol involves the copper-catalyzed reaction of ortho-alkynylphenols with O-acylated hydroxylamines.
-
Step 1: Reagent Preparation. In a glovebox, a mixture of Cu(OTf)₂ (10 mol%), LiOt-Bu (2.0 equiv.), and the O-acylated hydroxylamine (1.2 equiv.) is prepared.
-
Step 2: Reaction Execution. A solution of the ortho-alkynylphenol (1.0 equiv.) in NMP is added, and the resulting mixture is stirred at room temperature for 4 hours.
-
Step 3: Product Extraction. The reaction is quenched with aqueous NH₄Cl, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Mechanistic Pathways and Workflows
The synthesis of aminobenzofurans can be achieved through various mechanistic pathways. The following diagrams, generated using Graphviz, illustrate the logical flow of some of the key synthetic strategies.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Me… [ouci.dntb.gov.ua]
- 3. Rhodium-Catalyzed Intramolecular Cyclization to Synthesize 2-Aminobenzofurans via Carbene Metathesis Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 5. Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
comparative cytotoxicity of halogenated vs. non-halogenated aminobenzofurans
A comparative analysis of recent studies indicates that the addition of halogen atoms to aminobenzofuran structures significantly increases their cytotoxic effects against various human cancer cell lines. Brominated derivatives, in particular, have demonstrated superior potency compared to their chlorinated and non-halogenated counterparts. This guide provides a comparative overview of the cytotoxic profiles of these compounds, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity Data
The cytotoxic activity of various halogenated and non-halogenated aminobenzofuran derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is summarized below. Lower IC50 values indicate higher cytotoxicity.
| Compound | Halogen | Cell Line | IC50 (µM) | Reference |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | Chlorine | A549 (Lung) | 6.3 ± 2.5 | [1] |
| HepG2 (Liver) | 11 ± 3.2 | [1] | ||
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | Bromine | A549 (Lung) | 3.5 ± 0.6 | [1] |
| HepG2 (Liver) | 3.8 ± 0.5 | [1] | ||
| SW620 (Colon) | 10.8 ± 0.9 | [1] | ||
| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone (2) | Bromine | K562 (Leukemia) | 5 | [2] |
| HL60 (Leukemia) | 0.1 | [2] | ||
| 2-Aminobenzofuran derivative 39 | N/A | PC-3 (Prostate) | Most Promising | [3] |
| Benzofuran derivative 10f | N/A | MCF-7 (Breast) | 2.6 | [3] |
| Ailanthoidol (7) | N/A | Huh7 (Liver) | 22 (at 48h) | [3] |
Note: "N/A" indicates that the compound is non-halogenated or the specific halogen was not the focus of the comparison in the cited text.
The data clearly illustrates that halogenated benzofurans, particularly the brominated derivative 8 , exhibit significantly lower IC50 values, and therefore higher cytotoxicity, compared to the chlorinated derivative 7 in A549 and HepG2 cell lines.[1] Furthermore, the brominated compound 2 showed remarkable activity against leukemia cell lines K562 and HL60, with an IC50 as low as 0.1 µM in the latter.[2] Research suggests that the introduction of halogens to alkyl or alkoxy substituents significantly increases the cytotoxicity of these compounds compared to unsubstituted parent benzofurans.[1] The position of the halogen atom is also a critical factor in determining the cytotoxic activity.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., A549, HepG2, SW480, SW620, HCT116, PC3, MDA-MB-231) are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (halogenated and non-halogenated aminobenzofurans) and incubated for a further 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from concentration-response curves.
Trypan Blue Assay for Cell Proliferation
The trypan blue exclusion test is used to count the number of viable cells.
-
Cell Treatment: Cells are seeded and treated with the test compounds as described for the MTT assay.
-
Cell Harvesting: After the treatment period, cells are harvested by trypsinization.
-
Staining: A sample of the cell suspension is mixed with an equal volume of trypan blue stain.
-
Cell Counting: The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer or an automated cell counter.
-
Analysis: The antiproliferative effect is determined by comparing the number of viable cells in treated samples to the untreated control.[1]
Apoptosis Assays
To investigate the mechanism of cell death, apoptosis assays are performed.
-
Annexin V Apoptosis Detection: This assay is used to detect early apoptotic cells. Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells.
-
Caspase-Glo 3/7 Assay: This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[1]
Experimental and Logical Diagrams
The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the proposed mechanism of action for the more potent halogenated derivatives.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Caption: Proposed mechanism of action for cytotoxic aminobenzofurans.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Path Forward: A Comparative Guide to the Mechanism of Action of Novel Benzofuran Compounds
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of novel benzofuran compounds, detailing their performance against various biological targets and providing the experimental foundation for these findings.
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, showing significant promise in the development of new therapeutic agents. This guide delves into the mechanisms of action of these novel compounds, presenting a comparative analysis of their efficacy, supported by experimental data.
Quantitative Data Summary
The following tables summarize the in vitro activity of various novel benzofuran derivatives against a range of cancer cell lines and specific molecular targets. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values are presented to facilitate a direct comparison of potency.
Anticancer Activity of Benzofuran Derivatives (IC50 in µM)
| Compound/Derivative Class | Specific Compound | Cancer Cell Line | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Halogenated Benzofuran | Compound 1 (Brominated) | HL-60 (Leukemia) | - | 0.1 | - | - |
| Halogenated Benzofuran | Compound 1 (Brominated) | K562 (Leukemia) | - | 5 | - | - |
| Amiloride-Benzofuran Hybrid | Compound 5 (Fluorinated) | - | uPA | 0.43 | - | - |
| Benzofuran-Indole Hybrid | 8aa | PC9 (NSCLC) | EGFR | 0.32 | - | - |
| Benzofuran-Indole Hybrid | 8aa | A549 (NSCLC) | EGFR | 0.89 | - | - |
| Benzofuran-Chalcone Hybrid | 33d | MCF-7 (Breast) | - | 3.22 | Cisplatin | 12.25 |
| Benzofuran-Chalcone Hybrid | 33d | A-549 (Lung) | - | 2.74 | Cisplatin | 5.12 |
| Benzofuran-Oxadiazole Hybrid | 14c | HCT116 (Colon) | GSK-3β | 3.27 | - | - |
| 2-Acetylbenzofuran Hybrid | 26 | - | EGFR | 0.93 | Gefitinib | 0.9 |
| 3-Amidobenzofuran | 28g | MDA-MB-231 (Breast) | - | 3.01 | - | - |
| Benzofuran-Carboxylic Acid | 44b | MDA-MB-231 (Breast) | - | 2.52 | Doxorubicin | 2.36 |
| Benzofuran Derivative | 12 | HeLa (Cervical) | Tubulin | 1.06 | Combretastatin (CA-4) | 1.86 |
| Benzofuran Derivative | S6 | HeLa (Cervical) | Aurora B Kinase | - | - | - |
| Benzofuran Derivative | 17i | - | LSD1 | 0.065 | - | - |
| Benzofuran-Pyrazole Hybrid | BZP-NPs | MCF-7 (Breast) | PARP-1 | - | - | - |
| 3-Methylbenzofuran | 16b | A549 (Lung) | VEGFR-2 | 1.48 | Staurosporine | 1.52 |
| Benzofuran-based mTOR inhibitor | 30b | SQ20B (Head and Neck) | mTORC1/Akt | - | - | - |
Note: This table presents a selection of data from the cited literature. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Antimicrobial Activity of Benzofuran Derivatives
| Compound/Derivative Class | Specific Compound | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Benzofuran-Pyrazole Hybrid | 9 | E. coli | - | Ciprofloxacin | - |
Note: Quantitative MIC values for a broad range of benzofuran derivatives were not extensively available in the initial search results. Compound 9 showed notable DNA gyrase inhibition, comparable to ciprofloxacin.[1]
Experimental Protocols
The validation of the mechanism of action of novel benzofuran compounds relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays cited in the evaluation of these compounds.
Cell Viability and Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of the novel benzofuran compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 24 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzofuran compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells (green fluorescence), while PI stains the DNA of cells with compromised membranes (red fluorescence).
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the benzofuran compound as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: The resulting DNA histogram is analyzed to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.
Kinase Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and ATP in a suitable kinase buffer.
-
Compound Addition: Add various concentrations of the novel benzofuran compound to the wells. Include a no-inhibitor control and a positive control inhibitor.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assay: Using a phosphorylation-specific antibody labeled with a fluorophore.
-
Luminescence-based assay: Measuring the amount of ATP remaining after the reaction.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined from the dose-response curve.
Western Blotting for Signaling Pathway Modulation
Western blotting is used to detect changes in the protein expression and phosphorylation status of key components of a signaling pathway.
-
Cell Lysis: Treat cells with the benzofuran compound. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation state.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution containing a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., total EGFR or phospho-EGFR).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by novel benzofuran compounds and a typical experimental workflow for their evaluation.
Caption: Experimental workflow for validating the mechanism of action of novel benzofuran compounds.
Caption: Simplified mTOR signaling pathway highlighting the inhibitory action of certain benzofuran derivatives.
Caption: The EGFR signaling cascade and its inhibition by specific benzofuran compounds.
Caption: The role of Aurora B kinase in mitosis and its inhibition by benzofuran derivative S6.
This guide provides a foundational understanding of the mechanisms of action of novel benzofuran compounds. The presented data and protocols serve as a valuable resource for researchers aiming to further explore and validate the therapeutic potential of this promising class of molecules. The continued investigation into the structure-activity relationships and specific molecular targets of benzofuran derivatives will undoubtedly pave the way for the development of next-generation therapeutics.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-(Aminomethyl)benzofuran
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as 3-(Aminomethyl)benzofuran, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Hazard Profile of this compound
Understanding the hazards associated with this compound is the first step in its safe handling and disposal. This compound presents a combination of physical, health, and environmental risks that must be managed appropriately.
| Hazard Classification | Description |
| Physical Hazards | Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1] |
| Health Hazards | Harmful if swallowed.[2] Causes skin and serious eye irritation.[2][3] May cause respiratory irritation.[2] Suspected of causing cancer.[4] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects.[1][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that neutralizes its hazardous properties and complies with all relevant regulations. Never discharge this chemical into drains or the environment.[1][5]
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
2. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, properly labeled, and sealed waste container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
Keep the waste container closed when not in use.
3. Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react dangerously.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][3]
-
The storage area should be a designated and secure location for hazardous waste.
5. Arrange for Professional Disposal:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company.[3][4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Provide the EHS department with an accurate description of the waste, including its composition and volume.
6. Decontamination of Emptied Containers:
-
Before disposing of the original, now empty, container, it must be completely emptied.[3][4]
-
Rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
After thorough cleaning, the container can be disposed of in accordance with local and national regulations. Some regulations may still require the empty container to be managed as hazardous waste.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the area.[1]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with regulations, building a culture of safety and responsibility within your research community.
References
Personal protective equipment for handling 3-(Aminomethyl)benzofuran
Hazard Profile
Based on information for related benzofuran compounds, 3-(Aminomethyl)benzofuran should be treated as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] It is also prudent to consider it a combustible solid.[3]
Personal Protective Equipment (PPE)
The primary method of exposure control is the use of engineering controls, such as a chemical fume hood.[3] PPE serves as a critical secondary barrier. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Specification | Rationale |
| Hands | Double-gloving with nitrile gloves.[3] | Prevents skin contact and absorption. The outer glove should be removed and disposed of inside the containment system (e.g., fume hood).[4] |
| Eyes | Chemical safety goggles or a face shield.[3] | Protects eyes from splashes and airborne particles. |
| Respiratory | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[3] | Essential for preventing inhalation of airborne powder, especially when handling outside of a containment system. |
| Body | Disposable lab coat or gown with long sleeves and tight cuffs.[3] | Protects skin and personal clothing from contamination. |
| Feet | Closed-toe shoes.[3] | Prevents injuries from spills or dropped equipment. |
Operational Plan: Safe Handling Procedures
All handling of this compound must occur in a designated area with restricted access, such as a certified chemical fume hood or a glove box.[3] An eyewash station and safety shower must be immediately accessible.[3]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure all necessary PPE is worn correctly before entering the designated handling area.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Have a spill kit readily available.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within a containment device like a ventilated balance enclosure or a glove box to minimize the generation of airborne particles.[3]
-
Use dedicated, non-sparking tools for handling the powder.[3]
-
Employ static control measures, such as an ionizing bar, to prevent the dispersal of the powder.[3]
-
-
Dissolving and Reactions:
-
When dissolving the compound or running reactions, add reagents slowly to control any potential exothermic reactions.
-
Keep the reaction vessel covered as much as possible to prevent the release of vapors.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Carefully remove and dispose of PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.[5]
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.[5]
-
Ventilate the Area: Ensure adequate ventilation, if it is safe to do so.[5]
-
Contain the Spill:
-
For solid material: Carefully sweep the spilled compound to prevent dust generation.[5] Lightly moistening the material with an inert solvent may help minimize airborne particles.[5]
-
For solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent pad.[5] Do not use combustible materials like sawdust.[5]
-
-
Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[5]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]
Disposal Plan
Unused or waste this compound and its containers are to be treated as hazardous chemical waste and must be disposed of in accordance with local, state, and federal regulations.[5]
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Disposal Method: The recommended method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.[5] Do not empty into drains.[6]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
